Product packaging for Rineterkib(Cat. No.:CAS No. 1715025-32-3)

Rineterkib

Cat. No.: B3181976
CAS No.: 1715025-32-3
M. Wt: 578.4 g/mol
InChI Key: YFCIFWOJYYFDQP-PTWZRHHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rineterkib is an inhibitor of extracellular signal-regulated kinase (ERK) being investigated in NCT04097821 (A Randomized, Open-label, Phase I/II Open Platform Study Evaluating Safety and Efficacy of Novel Ruxolitinib Combinations in Myelofibrosis Patients).
This compound is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in numerous tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27BrF3N5O2 B3181976 Rineterkib CAS No. 1715025-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,20-,21+,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCIFWOJYYFDQP-PTWZRHHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715025-32-3
Record name Rineterkib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINETERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFN616FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rineterkib: A Technical Guide to a Novel ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated dual inhibitory activity against both ERK and RAF kinases, offering a potential advantage in overcoming resistance mechanisms that can arise with upstream inhibitors. Preclinical studies have shown its efficacy in multiple cancer models harboring MAPK pathway mutations, such as BRAF and KRAS mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have achieved clinical success, the development of resistance remains a significant challenge.

This compound emerges as a promising therapeutic agent by directly targeting the terminal kinases in this cascade, ERK1 and ERK2. This direct inhibition may overcome resistance mechanisms that lead to the reactivation of ERK signaling. Furthermore, its dual activity against RAF kinases could provide a more comprehensive blockade of the pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream substrates. This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

dot

Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., RSK, c-Myc, ELK1) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->RAF This compound->ERK

Caption: this compound's dual inhibition of RAF and ERK1/2 in the MAPK pathway.

Preclinical Data

In Vitro Activity

While specific IC50 values from the primary patent (WO2018051306A1) are not publicly available in the searched literature, this compound has been consistently described as a potent inhibitor of ERK1 and ERK2, and also RAF kinases. Its activity has been demonstrated in various cancer cell lines with known MAPK pathway mutations.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in preclinical xenograft models. A notable example is the Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model in mice.

Parameter Value Reference
Animal Model Calu-6 NSCLC xenograft in mice
Dosage 50, 75 mg/kg
Administration Oral (p.o.), daily (qd) or every other day (q2d)
Treatment Duration 27 days
Result Significant reduction in tumor volume

Experimental Protocols

In Vivo Xenograft Study: Calu-6 Model

This protocol is a generalized representation based on available information. Specific details may vary.

dot

cluster_prep Cell Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Harvest Harvest Calu-6 cells Viability Assess cell viability Harvest->Viability Resuspend Resuspend in Matrigel Viability->Resuspend Inject Subcutaneous injection into nude mice Resuspend->Inject Tumor_growth Monitor tumor growth Inject->Tumor_growth Randomize Randomize into treatment groups Tumor_growth->Randomize Administer Administer this compound (p.o.) Randomize->Administer Measure Measure tumor volume Administer->Measure Analyze Analyze data Measure->Analyze

Caption: Workflow for a Calu-6 xenograft study.

Methodology:

  • Cell Culture: Calu-6 cells are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are harvested, and viability is assessed. A specific number of viable cells are resuspended in a suitable medium, often with Matrigel, for injection.

  • Implantation: A defined number of Calu-6 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

  • Drug Administration: this compound is administered orally at predetermined doses and schedules. The vehicle used for the control group should be identical to that used for the drug.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Pharmacokinetics and Clinical Development

This compound is an orally available compound.[1] It is currently being investigated in clinical trials. A Phase I/II open platform study (NCT04097821) is evaluating the safety and efficacy of novel combinations with ruxolitinib in patients with myelofibrosis.[1] Other clinical trials have explored this compound as a single agent and in combination with other targeted therapies in various advanced solid tumors (NCT02711345, NCT02974725, NCT04417621).

Conclusion

This compound is a promising dual RAF and ERK1/2 inhibitor with demonstrated preclinical anti-tumor activity in cancer models driven by MAPK pathway mutations. Its mechanism of action, targeting the terminal kinases in the pathway, holds the potential to overcome resistance to upstream inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy profile in various cancer types. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

References

Rineterkib: A Deep Dive into its Downstream Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the terminal kinases of the mitogen-activated protein kinase (MAPK) pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK pathway is a critical signaling cascade that is frequently hyperactivated in a wide variety of human cancers, making it a key target for therapeutic intervention. This compound has demonstrated preclinical activity in multiple cancer models and is currently under clinical investigation. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing its mechanism of action and summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.

Introduction

The RAS-RAF-MEK-ERK signaling cascade plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. Genetic alterations leading to the constitutive activation of this pathway are common drivers of oncogenesis. While inhibitors targeting upstream components of the pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge. This compound, by directly targeting the final kinases in this cascade, ERK1 and ERK2, offers a therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1]

Mechanism of Action

This compound is a potent inhibitor of both ERK1 and ERK2.[1] By binding to and inhibiting the kinase activity of ERK1/2, this compound prevents the phosphorylation of a multitude of downstream substrates in both the cytoplasm and the nucleus.[2] This blockade of ERK-mediated signal transduction ultimately leads to the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway Diagram

Rineterkib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription (e.g., c-Fos, c-Jun) ERK->Transcription Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1) ERK->Cell_Cycle Apoptosis Inhibition of Apoptosis (e.g., BIM, BAD) ERK->Apoptosis Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Cell_Cycle->Proliferation_Survival Apoptosis->Proliferation_Survival This compound This compound This compound->ERK

Figure 1: this compound Mechanism of Action

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of ERK1/2 in biochemical and cell-based assays.

Assay Parameter Value Cell Line Reference
Kinase AssayIC₅₀ (ERK1/2)0.041 nM-[1]
pFRA AssayEC₅₀38 nMA375[1]
Cell Titer-Glo (CTG) AssayEC₅₀48 nMA375[1]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models. In a BRAF(V600E) A375 mouse xenograft model, this compound demonstrated a sustained pharmacodynamic effect that correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model, oral administration of this compound at doses of 50 mg/kg and 75 mg/kg resulted in a significant reduction in tumor volume.

Quantitative data on tumor growth inhibition in the Calu-6 model is not publicly available in the searched resources.

Downstream Target Modulation

Inhibition of ERK1/2 by this compound leads to the modulation of a wide array of downstream signaling events, impacting cell cycle progression, transcription, and apoptosis.

Cell Cycle Regulation

The ERK pathway promotes cell cycle progression, in part, by regulating the expression of key cell cycle proteins such as Cyclin D1. By inhibiting ERK, this compound is expected to decrease the levels of Cyclin D1, leading to cell cycle arrest at the G1/S transition.

Specific quantitative data from this compound treatment on Cyclin D1 levels is not available in the searched resources.

Transcriptional Regulation

ERK1/2 phosphorylates and activates several transcription factors, including members of the AP-1 family, c-Fos and c-Jun, which regulate the expression of genes involved in cell proliferation and survival. This compound's inhibition of ERK is predicted to reduce the expression and/or activity of these transcription factors.

A key pharmacodynamic biomarker of ERK pathway inhibition is the expression of Dual Specificity Phosphatase 6 (DUSP6), an ERK-inducible phosphatase that functions in a negative feedback loop. Clinical data from a Phase I study (NCT02711345) of this compound in patients with advanced solid tumors harboring MAPK pathway alterations showed a reduction in DUSP6 expression relative to baseline in most patients evaluated, confirming target engagement and downstream pathway modulation.[3][4]

Biomarker Effect of this compound Study Reference
DUSP6 mRNAReductionPhase I (NCT02711345)[3][4]
Apoptosis Regulation

The ERK pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins of the BCL-2 family, such as BIM and BAD. Inhibition of ERK by this compound is expected to lead to the dephosphorylation and activation of these pro-apoptotic proteins, thereby promoting apoptosis.

Direct quantitative evidence of this compound's effect on the phosphorylation of BIM or BAD is not available in the searched resources.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound's downstream effects.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of ERK pathway proteins.

Workflow Diagram:

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (with this compound) Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Figure 2: Western Blot Workflow

Protocol:

  • Cell Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p90RSK, p90RSK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Drug_Treatment 2. Treat with This compound Cell_Seeding->Drug_Treatment Incubation 3. Incubate Drug_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Analyze Data Absorbance_Reading->Data_Analysis Apoptosis_Assay_Workflow Cell_Treatment 1. Cell Treatment (with this compound) Harvest_Wash 2. Harvest and Wash Cells Cell_Treatment->Harvest_Wash Staining 3. Stain with Annexin V-FITC & PI Harvest_Wash->Staining Incubation 4. Incubate Staining->Incubation Flow_Cytometry 5. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 6. Quantify Cell Populations Flow_Cytometry->Data_Analysis

References

Rineterkib: A Potent Dual RAF/ERK Inhibitor in the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally active small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in cellular proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound exhibits a dual inhibitory mechanism, targeting both RAF and the downstream kinases ERK1 and ERK2.[1][3] This comprehensive guide details the mechanism of action of this compound, summarizes its preclinical efficacy, provides illustrative experimental protocols, and visualizes its role within the MAPK signaling pathway.

Introduction to the MAPK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, thereby regulating a wide array of cellular processes.[1][4] Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a frequent event in oncology, contributing to uncontrolled cell growth and tumor progression.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which are dual-specificity kinases. Finally, MEK1/2 phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade. Activated ERK1/2 translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation and survival.

Mechanism of Action of this compound

This compound is a potent inhibitor of both RAF and ERK1/2 kinases.[1][3] By targeting two key nodes in the MAPK pathway, this compound offers the potential for a more profound and durable inhibition of oncogenic signaling. Its inhibitory action on ERK1/2 is particularly significant as it acts at the terminal stage of the cascade, potentially overcoming resistance mechanisms that can arise from upstream pathway reactivation.

Quantitative Preclinical Data

This compound has demonstrated significant preclinical activity in various cancer models, particularly those harboring mutations that activate the MAPK pathway.[1][3][5]

In Vitro Potency

The following table summarizes the in vitro potency of this compound against its key targets.

TargetAssay TypeIC50EC50Reference
Activated ERK1/2Kinase Assay0.041 nM[2]
pFRA (A375 cells)Cell-based Assay38 nM[2]
CTG (A375 cells)Cell-based Assay48 nM[2]
In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

Cancer ModelAnimal ModelDosing ScheduleOutcomeReference
BRAF(V600E) A375 MelanomaMouse XenograftNot specifiedExcellent efficacy, correlated with sustained pharmacodynamic effect[2]
Calu-6 Human NSCLCMouse Xenograft50 or 75 mg/kg, p.o., daily or every other day for 27 daysSignificantly reduced tumor volume[6]

Experimental Protocols

The following sections provide representative protocols for key assays used to characterize the activity of this compound.

Kinase Assay (Illustrative)

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase (e.g., ERK2).

Materials:

  • Recombinant active ERK2 enzyme

  • ATP

  • Specific peptide substrate for ERK2

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the ERK2 enzyme, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation of ERK and its downstream targets in cancer cells.

Materials:

  • Cancer cell line (e.g., A375)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

Procedure:

  • Culture A375 cells to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A375)

  • This compound

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A375 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizing this compound's Role in MAPK Signaling

The following diagrams illustrate the MAPK signaling pathway and the mechanism of action of this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Rineterkib_RAF This compound Rineterkib_RAF->RAF Rineterkib_ERK This compound Rineterkib_ERK->ERK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The MAPK signaling pathway and the dual inhibitory action of this compound on RAF and ERK.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Kinase Assay (IC50 Determination) WesternBlot Western Blot (Target Engagement) KinaseAssay->WesternBlot CellCulture Cancer Cell Culture (e.g., A375, Calu-6) CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (EC50 Determination) CellCulture->ViabilityAssay Xenograft Xenograft Model (e.g., NSCLC, Melanoma) ViabilityAssay->Xenograft Dosing This compound Administration Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Efficacy Anti-tumor Efficacy Assessment TumorMeasurement->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising dual RAF and ERK1/2 inhibitor with potent preclinical activity against cancers driven by a hyperactivated MAPK signaling pathway. Its mechanism of targeting the terminal kinase in the cascade, ERK, may offer advantages in overcoming resistance. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Rineterkib: A Technical Guide for Researchers in KRAS-Mutant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib (also known as LTT462) is an orally available small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, this compound is a potent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and has also demonstrated inhibitory activity against RAF kinases.[1] The MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[2] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway and uncontrolled tumor growth.[3] this compound is under investigation as a therapeutic agent for various solid tumors harboring MAPK pathway alterations, including those with KRAS mutations.

This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its relevance to KRAS-mutant cancer research. It includes a summary of quantitative data, details of experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting ERK1 and ERK2, the final kinases in the canonical RAS-RAF-MEK-ERK signaling cascade.[1] In cancers with an activating KRAS mutation, the KRAS protein is locked in a GTP-bound, active state, leading to a continuous downstream signal through RAF and MEK, ultimately resulting in the phosphorylation and activation of ERK.[4] Activated ERK then translocates to the nucleus to phosphorylate and activate numerous transcription factors, promoting gene expression programs that drive cell proliferation and survival. By inhibiting ERK1/2, this compound blocks this final step, thereby preventing the oncogenic signaling cascade initiated by mutant KRAS.[1]

Signaling Pathway Diagram

KRAS-MAPK_Pathway_Rineterkib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_Mutant Mutant KRAS (Constitutively Active) RAF RAF KRAS_Mutant->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates This compound This compound This compound->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK pathway at ERK1/2.

Preclinical Data

Detailed quantitative preclinical data, such as IC50 values across a broad panel of KRAS-mutant cell lines and comprehensive tumor growth inhibition curves from xenograft studies, are not extensively available in the public domain at the time of this writing. The following summarizes the publicly accessible information.

This compound has demonstrated preclinical activity in multiple cancer cell lines and xenograft models with activating mutations in the MAPK pathway.[1]

In Vivo Xenograft Study

A key preclinical study involved a xenograft model using the Calu-6 human non-small cell lung cancer (NSCLC) cell line, which harbors a KRAS mutation. While specific tumor growth inhibition percentages and detailed graphical data are not publicly available, reports indicate that oral administration of this compound led to a significant reduction in tumor volume in this model.[1]

The following is a generalized protocol based on standard practices for xenograft studies. The exact details of the this compound-specific study are not publicly available.

  • Cell Culture: Calu-6 cells are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of Calu-6 cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle control.

  • Data Analysis: Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised and weighed. The efficacy of this compound is determined by comparing the tumor growth in the treatment group to the control group.

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture Calu-6 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Oral this compound Administration Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume Monitoring Treatment->Monitoring Control->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: General workflow for a xenograft study.

Clinical Trial Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other targeted agents.

Phase I Monotherapy Study (NCT02711345)

This first-in-human, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring MAPK pathway alterations.[1]

Key Findings:

  • Patient Population: The study enrolled patients with various solid tumors, including colorectal, ovarian, and pancreatic cancers.[1]

  • Maximum Tolerated Dose (MTD): The MTD was determined to be 400 mg once daily (QD) and 150 mg twice daily (BID).[1]

  • Safety and Tolerability: Treatment-related adverse events were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%). Grade 3/4 treatment-related adverse events occurred in 29% of patients, with retinopathy being the most common (6%).[1]

  • Efficacy: Limited clinical activity was observed with this compound monotherapy. The best overall response was stable disease in 12% of patients. An unconfirmed partial response was reported in a patient with BRAF-mutant cholangiocarcinoma.[1]

Table 1: Summary of this compound Monotherapy Phase I Trial (NCT02711345)

ParameterValue
Number of Patients 65
Tumor Types Colon (32%), Ovary (14%), Pancreas (11%), Other
MTD 400 mg QD, 150 mg BID
Most Common TRAEs (>30%) Diarrhea (38%), Nausea (34%)
Grade 3/4 TRAEs 29%
Best Overall Response Stable Disease (12%)
Partial Response 1 (unconfirmed, BRAF-mutant cholangiocarcinoma)
Phase Ib Combination Study with Naporafenib (NCT02974725)

This study investigated this compound in combination with naporafenib (LXH254), a pan-RAF inhibitor, in patients with advanced or metastatic KRAS- or BRAF-mutant NSCLC and NRAS-mutant melanoma.[3] The rationale for this combination is to achieve a more profound vertical inhibition of the MAPK pathway.

Key Findings for NSCLC Cohort:

  • Patient Population: The study included 101 patients with NSCLC.[3]

  • Recommended Dose for Expansion (RDE): The RDE was established as naporafenib 400 mg BID plus this compound 200 mg QD.[3]

  • Safety and Tolerability: The most frequent grade ≥ 3 treatment-related adverse event for the combination was increased lipase (7.9%).[3]

  • Efficacy: Partial responses were observed in three patients with NSCLC treated with the combination: one with a KRAS mutation and two with non-V600 BRAF mutations.[3]

Table 2: Summary of this compound and Naporafenib Combination Phase Ib Trial in NSCLC (NCT02974725)

ParameterValue
Number of NSCLC Patients 101
RDE Naporafenib 400 mg BID + this compound 200 mg QD
Most Frequent Grade ≥3 TRAE Increased Lipase (7.9%)
Partial Responses in NSCLC 3 (1 KRAS-mutant, 2 BRAF non-V600-mutant)

Conclusion and Future Directions

This compound is an ERK1/2 inhibitor with a clear mechanism of action within the MAPK signaling pathway. Preclinical evidence suggests its activity in KRAS-mutant cancer models. Clinical data indicates that as a monotherapy, this compound has a manageable safety profile but limited anti-tumor activity in a broad population of patients with MAPK pathway-altered solid tumors.

The observation of a partial response in a KRAS-mutant NSCLC patient when combined with a RAF inhibitor suggests that combination strategies may be a more effective approach for this compound in this patient population. Further research is warranted to identify optimal combination partners and predictive biomarkers to enrich for patients most likely to benefit from this compound-based therapies. The development of resistance to targeted therapies in KRAS-mutant cancers is a significant challenge, and the role of ERK inhibitors like this compound in overcoming or delaying resistance to other MAPK pathway inhibitors is an important area for future investigation.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and clinical trial databases for the most up-to-date information.

References

Rineterkib (LTT462) discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Rineterkib (LTT462)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, this compound targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors, providing a strong rationale for the development of direct ERK inhibitors.[1] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, presenting key data in structured tables and visualizing essential pathways and processes.

Discovery and Rationale

The development of this compound was initiated to address the significant clinical challenge of acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1] Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming resistance and treating MAPK-driven cancers.[1][2]

The discovery process for this compound began with a docking-model-assisted scaffold hybridization approach, which identified an aminopyridine core as a promising starting point. Through a campaign of medicinal chemistry, further modifications including the addition of pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its residence time on the target protein, ERK2. This iterative process of design and synthesis ultimately led to the identification of LTT462 (this compound).[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, this compound effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5] Some evidence also suggests this compound may possess dual inhibitory activity against both RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted below.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nucleus ERK1/2 ERK->ERK_nucleus Translocates TFs Transcription Factors ERK_nucleus->TFs Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TFs->Gene_Expression Regulates This compound This compound (LTT462) This compound->ERK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.

Preclinical Data

This compound has demonstrated potent and promising activity in a range of preclinical models.

In Vitro Activity & Physicochemical Properties

The in vitro potency and key physicochemical properties of this compound are summarized below.[1]

ParameterValue
Potency
Activated ERK1/2 Kinase IC₅₀0.041 nM
A375 pFRA Assay EC₅₀38 nM
A375 CTG Assay EC₅₀48 nM
Target Residence Time
Activated ERK2 (aERK2)265 min
Inactive ERK2 (iERK2)3 min
Physicochemical Properties
LogD1.8
Aqueous Solubility980 µM
In Vitro Safety
CYP InhibitionNegligible (> 30 µM)
In Vivo Pharmacokinetics

Pharmacokinetic profiles were established in multiple species, demonstrating good oral bioavailability in higher species.[1]

ParameterMouseRatDog
Dose (IV / PO) 2.5 / 10 mg/kg1.7 / 10 mg/kg0.1 / 1 mg/kg
Bioavailability 20%34%67%
AUCinf,po (µM·h) 4.24.03.0
Cmax (µM) 0.70.60.4
Clearance (mL/min·kg) 16246.4
Vss (L/kg) 2.15.66.1
Half-life (IV, h) 3.64.815
Plasma Protein Binding 96%96%88%
In Vivo Efficacy

This compound showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375 melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC) subcutaneous xenograft model, oral administration of this compound at 50 and 75 mg/kg resulted in significant reductions in tumor volume.[7][8]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans.

Phase I Dose-Escalation Study (NCT02711345)

A first-in-human, Phase I, open-label, dose-escalation study was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[6][9]

Clinical_Trial_Workflow Patient_Population Patients with Advanced Solid Tumors (MAPK Pathway Alterations) Dose_Escalation Dose Escalation Cohorts QD: 45-600 mg BID: 150-200 mg Patient_Population->Dose_Escalation Objectives Primary Objectives: - Determine MTD - Characterize Safety & Tolerability Dose_Escalation->Objectives Endpoints Secondary Endpoints: - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Preliminary Efficacy (RECIST 1.1) Dose_Escalation->Endpoints Results Key Results: - MTD: 400mg QD, 150mg BID - Limited single-agent activity - PD effect confirmed (DUSP6 reduction) Objectives->Results Endpoints->Results Decision Decision: Do not open dose expansion phase Results->Decision

Caption: Workflow of the Phase I dose-escalation study for this compound (NCT02711345).

Key Clinical Findings:

  • Patient Population: 65 patients were enrolled with various advanced solid tumors, most commonly colorectal, ovarian, and pancreatic cancers.[9]

  • Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related adverse events (TRAEs) were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with retinopathy being the most frequent (6%).[6][9]

  • Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[6][9]

  • Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to 450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]

  • Pharmacodynamics: this compound successfully inhibited ERK1/2 and reduced the expression of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative to baseline in most evaluated patients, confirming target engagement.[6][9][10]

  • Efficacy: As a monotherapy, this compound showed limited clinical activity.[6][9] The best overall response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response (-33.9% change in target lesions) was noted in one patient with BRAF-mutated cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the dose-expansion phase of the study.[10]

Combination Therapy Trials

Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes, subsequent clinical development has focused on combination strategies.

  • NCT02974725 and NCT04417621: Phase Ib/II trials investigating this compound in combination with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.[6]

  • NCT04097821: A study evaluating this compound in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.[4][11]

Experimental Protocols

Detailed, proprietary experimental protocols from Novartis are not publicly available. The following sections describe generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of ERK1/2 kinase activity.

  • Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide substrate and ATP in a buffered solution. This compound is added at various concentrations. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A detection reagent, often a europium-labeled antibody that recognizes the phosphorylated substrate, is then added. The signal, which is proportional to kinase activity, is read on a plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity) and the IC₅₀ value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay (EC₅₀ Determination)
  • Objective: To determine the effective concentration of this compound required to inhibit 50% of cancer cell growth.

  • Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive MAPK pathway activation, is commonly used.[1]

    • Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells.

    • Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.

    • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1] Luminescence is read on a plate reader.

    • Data Analysis: The data are normalized to vehicle-treated controls, and the EC₅₀ is calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.

    • Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected subcutaneously into the flank of each mouse.[1][7]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) according to a defined schedule (e.g., once daily) and dose.[7]

    • Monitoring: Tumor volume (calculated using the formula (Length x Width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

This compound (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy in a broad, unselected patient population was limited, its development continues to be promising in the context of combination therapies. The ongoing clinical trials will be critical in defining the role of this compound in the therapeutic arsenal for MAPK-driven cancers.

References

Rineterkib: A Technical Overview of its Antineoplastic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it functions as a potent inhibitor of both extracellular signal-regulated kinase 1 and 2 (ERK1/2) and has demonstrated activity against RAF kinases. The dysregulation of the MAPK pathway, often through activating mutations in genes such as KRAS and BRAF, is a critical driver in numerous human cancers. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. This compound's mechanism of action, centered on the downstream node of the MAPK cascade, presents a promising strategy to overcome resistance mechanisms observed with upstream inhibitors. Preclinical data have shown its potential antineoplastic activity in various cancer models, particularly those with MAPK pathway alterations.

Mechanism of Action

This compound exerts its antineoplastic effects by binding to and inhibiting the kinase activity of ERK1 and ERK2. As the final kinases in the RAS-RAF-MEK-ERK signaling cascade, ERK1/2 are responsible for phosphorylating a multitude of downstream substrates, including transcription factors, which in turn regulate the expression of genes essential for cell cycle progression and survival. By blocking ERK1/2, this compound effectively prevents the activation of these downstream signaling events, leading to an inhibition of tumor cell proliferation and survival.[1] Its dual activity against RAF kinases may also contribute to its overall anti-tumor efficacy.

Signaling Pathway Diagram

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Transcription Factors & Other Substrates ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Rineterkib_RAF This compound Rineterkib_RAF->RAF Rineterkib_ERK This compound Rineterkib_ERK->ERK

Caption: Simplified MAPK signaling pathway and points of inhibition by this compound.

Preclinical Antineoplastic Activity

This compound has demonstrated significant preclinical activity in a variety of cancer models characterized by activating mutations in the MAPK pathway.[2][3][4] This includes non-small cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and ovarian cancer with KRAS or BRAF mutations.

In Vivo Efficacy in a Xenograft Model

A key preclinical study evaluated the efficacy of this compound in a Calu-6 human NSCLC subcutaneous tumor xenograft model in mice. The Calu-6 cell line harbors a KRAS mutation.

Parameter Details
Animal Model Athymic BALB/c (nu/nu) mice
Cell Line Calu-6 (human non-small cell lung cancer)
Treatment This compound (50 mg/kg and 75 mg/kg)
Administration Oral gavage, daily (qd) or every other day (q2d)
Duration 27 days
Outcome Statistically significant reduction in tumor volume
Data sourced from MedchemExpress.[1]

Experimental Protocols

Cell Viability Assay (General Protocol)

While specific IC50 data for this compound against a broad panel of cell lines are not publicly available in detail, a general protocol for assessing cell viability upon treatment with a kinase inhibitor is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Calu-6, A549, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or similar viability reagent (e.g., resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition (General Protocol)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 and downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Procedure:

  • Cell Preparation: Culture and harvest the desired cancer cell line (e.g., Calu-6).

  • Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-ERK Levels) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Analysis Treatment->Tumor_Measurement

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

This compound (LTT462) has advanced into clinical trials. A first-in-human, phase I study (NCT02711345) was conducted to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations.[2][4] In this dose-escalation study, this compound was administered orally. The most common treatment-related adverse events were diarrhea and nausea. The maximum tolerated dose was determined to be 400 mg once daily and 150 mg twice daily. While limited single-agent clinical activity was observed, with stable disease being the best overall response in most patients, an unconfirmed partial response was noted in a patient with BRAF-mutant cholangiocarcinoma.[2] Pharmacodynamic assessments confirmed the inhibition of ERK1/2.[2]

Ongoing clinical investigations are exploring this compound in combination with other targeted agents, such as the RAF inhibitor LXH254, in NSCLC and melanoma.

Conclusion

This compound is a promising ERK1/2 and RAF inhibitor with demonstrated preclinical antineoplastic activity in cancer models driven by MAPK pathway mutations. Its mechanism of action, targeting a critical downstream node in this oncogenic pathway, provides a strong rationale for its development, particularly in tumors that have developed resistance to upstream inhibitors. While single-agent efficacy in early clinical trials has been modest, the potential of this compound in combination therapies warrants further investigation. The comprehensive preclinical data, though not fully detailed in publicly accessible literature, supports its continued evaluation in clinical settings for various solid tumors.

References

Rineterkib: A Deep Dive into its Role in Modulating Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, this compound exhibits inhibitory activity against both RAF and extracellular signal-regulated kinase (ERK1/2), key components of this pathway. The MAPK/ERK pathway plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and survival. Its constitutive activation, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous malignancies, contributing to uncontrolled cell growth and resistance to apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cancer cell proliferation and survival, and the experimental methodologies used to elucidate these functions.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK signaling cascade is a central regulator of cell fate. Upon activation by upstream signals, such as growth factors, RAS activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and promote survival.

dot digraph "MAPK_ERK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; "MEK1_2" [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; "ERK1_2" [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; "Transcription_Factors" [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rineterkib_RAF" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rineterkib_ERK" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK1_2"; "MEK1_2" -> "ERK1_2"; "ERK1_2" -> "Transcription_Factors"; "Transcription_Factors" -> "Cell_Proliferation_Survival";

"Rineterkib_RAF" -> "RAF" [arrowhead=tee, color="#EA4335"]; "Rineterkib_ERK" -> "ERK1_2" [arrowhead=tee, color="#EA4335"]; } dot Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the kinase activity of both RAF and ERK1/2. This dual inhibition leads to a comprehensive blockade of the MAPK pathway, preventing the downstream signaling events that are essential for tumor cell growth and survival.

Effects on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those harboring activating mutations in the MAPK pathway, such as BRAF V600E and various KRAS mutations.

Table 1: Preclinical Anti-proliferative Activity of this compound (Hypothetical Data)

Cell Line Cancer Type Key Mutation(s) This compound IC50 (nM)
A375 Malignant Melanoma BRAF V600E 50
SK-MEL-28 Malignant Melanoma BRAF V600E 75
HCT116 Colorectal Cancer KRAS G13D 120
MIA PaCa-2 Pancreatic Cancer KRAS G12C 150
Calu-6 Non-Small Cell Lung Cancer KRAS Q61K 200

| BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | >1000 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes, as specific public data for this compound is limited. The values are intended to reflect the expected differential sensitivity based on the known mechanism of action.

Effects on Cell Survival and Apoptosis

By inhibiting the MAPK/ERK pathway, this compound disrupts the pro-survival signals that are crucial for cancer cells to evade programmed cell death, or apoptosis. Inhibition of ERK1/2 leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the upregulation of pro-apoptotic proteins (e.g., BIM). This shift in the balance of apoptotic regulators ultimately triggers the caspase cascade, leading to the execution of apoptosis.

Key indicators of this compound-induced apoptosis include:

  • Caspase Activation: Increased cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.

  • Annexin V Staining: Externalization of phosphatidylserine on the outer leaflet of the plasma membrane, detectable by Annexin V binding.

In Vivo Antitumor Activity

The efficacy of this compound in controlling tumor growth has been evaluated in preclinical xenograft models. In a study utilizing a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model in mice, oral administration of this compound resulted in a significant reduction in tumor volume.[1]

Table 2: In Vivo Efficacy of this compound in a Calu-6 Xenograft Model

Treatment Group Dosage Dosing Schedule Tumor Growth Inhibition (%)
Vehicle Control - Daily 0
This compound 50 mg/kg Daily (p.o.) Data not publicly available
This compound 75 mg/kg Daily (p.o.) Data not publicly available
This compound 50 mg/kg Every other day (p.o.) Data not publicly available

| this compound | 75 mg/kg | Every other day (p.o.) | Data not publicly available |

Clinical Development

This compound has been investigated in a Phase I/II clinical trial (NCT04097821), a platform study evaluating novel combinations with ruxolitinib in patients with myelofibrosis.[2][3][4] This study included a dose-escalation cohort for the combination of ruxolitinib and this compound.[2] However, the study enrollment was halted in June 2022, and specific results for the this compound arm have not been publicly detailed.[2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.

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"Seed_Cells" [label="1. Seed cells in a 96-well plate"]; "Incubate_Overnight" [label="2. Incubate overnight to allow attachment"]; "Treat_this compound" [label="3. Treat with serial dilutions of this compound"]; "Incubate_72h" [label="4. Incubate for 72 hours"]; "Add_MTT" [label="5. Add MTT reagent and incubate for 4 hours"]; "Solubilize" [label="6. Add solubilization buffer"]; "Read_Absorbance" [label="7. Read absorbance at 570 nm"]; "Calculate_IC50" [label="8. Calculate IC50 value"];

"Seed_Cells" -> "Incubate_Overnight" -> "Treat_this compound" -> "Incubate_72h" -> "Add_MTT" -> "Solubilize" -> "Read_Absorbance" -> "Calculate_IC50"; } dot Figure 2: General workflow for a cell viability (MTT) assay.

  • Cell Seeding: Seed cancer cells (e.g., A375, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a general procedure for detecting apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Phospho-ERK

This protocol provides a general method for assessing the inhibition of ERK phosphorylation by this compound.

dot digraph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

"Cell_Treatment" [label="1. Treat cells with this compound"]; "Cell_Lysis" [label="2. Lyse cells and quantify protein"]; "SDS_PAGE" [label="3. Separate proteins by SDS-PAGE"]; "Transfer" [label="4. Transfer proteins to a PVDF membrane"]; "Block" [label="5. Block the membrane"]; "Primary_Ab" [label="6. Incubate with primary antibody (e.g., anti-p-ERK)"]; "Secondary_Ab" [label="7. Incubate with HRP-conjugated secondary antibody"]; "Detect" [label="8. Detect signal using chemiluminescence"];

"Cell_Treatment" -> "Cell_Lysis" -> "SDS_PAGE" -> "Transfer" -> "Block" -> "Primary_Ab" -> "Secondary_Ab" -> "Detect"; } dot Figure 3: General workflow for Western Blot analysis.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

Conclusion

This compound is a potent inhibitor of the MAPK/ERK signaling pathway with demonstrated preclinical activity in cancer models characterized by mutations in this pathway. By targeting both RAF and ERK, this compound effectively abrogates the signaling that drives cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. While clinical data remains limited, the preclinical evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for MAPK-driven cancers. Further research is warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Rineterkib, an ERK1/2 and RAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Rineterkib is an orally available small molecule inhibitor that targets Extracellular signal-regulated kinase 1 (ERK1), ERK2, and RAF kinases.[1][2] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[3] Constitutive activation of the MAPK pathway, often driven by mutations in genes such as BRAF and KRAS, leads to uncontrolled cell proliferation and survival.[3] this compound's dual inhibition of both RAF and ERK kinases offers a promising therapeutic strategy for cancers harboring these mutations.

These application notes provide detailed protocols for the in vitro evaluation of this compound's activity using biochemical and cell-based assays. The included methodologies are intended to guide researchers in assessing the potency and cellular effects of this compound.

Data Presentation

While specific IC50 values for this compound are not publicly available in the provided search results, the following tables are structured to accommodate data from user-generated experiments. Representative data for other known ERK inhibitors are included for context.

Table 1: Biochemical Activity of Kinase Inhibitors

TargetAssay TypeRepresentative InhibitorThis compound IC₅₀ (nM)
ERK1Kinase ActivityTemuterkib (LY3214996)[4]User-defined
ERK2Kinase ActivityTemuterkib (LY3214996)[4]User-defined
BRAFKinase ActivityVemurafenibUser-defined
CRAFKinase ActivitySorafenibUser-defined

Table 2: Cellular Activity of Kinase Inhibitors

Cell LineCancer TypeMAPK Pathway MutationAssay TypeRepresentative InhibitorThis compound IC₅₀ (nM)
A375Malignant MelanomaBRAF V600ECell ProliferationUlixertinibUser-defined
HCT116Colorectal CarcinomaKRAS G13DCell ProliferationSCH772984User-defined
Calu-6Non-Small Cell Lung CancerKRAS Q61KCell ProliferationTemuterkib (LY3214996)User-defined

Signaling Pathway

The MAPK/ERK signaling cascade is a key pathway that regulates cell growth, proliferation, and survival. This compound targets two key kinases in this pathway: RAF and ERK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Rineterkib_RAF This compound Rineterkib_RAF->RAF Rineterkib_ERK This compound Rineterkib_ERK->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

MAPK/ERK signaling pathway and points of inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified ERK1, ERK2, and RAF kinases.

Materials:

  • Purified recombinant human ERK1, ERK2, BRAF, or CRAF kinase

  • Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for ERK, inactive MEK1 for RAF)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the specific kinase (ERK1, ERK2, BRAF, or CRAF).

    • Add the corresponding kinase substrate.

    • Add the diluted this compound or DMSO control.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare this compound Serial Dilutions B Add Kinase, Substrate, and this compound to Plate A->B C Pre-incubate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition and IC₅₀ H->I

Workflow for the biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines with MAPK pathway mutations.

Materials:

  • Cancer cell lines (e.g., A375, HCT116, Calu-6)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK in cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody (p-ERK) Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Stripping and Re-probing (Total ERK) I->J K Data Analysis J->K

Workflow for Western blot analysis of p-ERK.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. By employing these biochemical and cell-based assays, researchers can effectively evaluate the inhibitory potency of this compound against its intended targets and its anti-proliferative effects in cancer cells harboring MAPK pathway mutations. This information is crucial for the continued preclinical and clinical development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for a Rineterkib Xenograft Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a preclinical xenograft study designed to evaluate the in vivo efficacy of rineterkib, a potent and orally available inhibitor of RAF and Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The study is designed for use with a human non-small cell lung cancer (NSCLC) xenograft model, Calu-6, which is known to have alterations in the MAPK pathway.[1][2] Included are comprehensive methodologies for cell culture, tumor implantation, therapeutic administration, and endpoint analyses, as well as templates for data presentation and visualization of the experimental workflow and the targeted signaling pathway.

Introduction

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often through activating mutations in genes such as KRAS or BRAF, is a common driver of oncogenesis in a variety of human cancers, including NSCLC, colorectal cancer, and melanoma.[1][3] this compound is a small molecule inhibitor that targets both RAF and ERK1/2, two key kinases in this pathway.[1][2] Preclinical studies have demonstrated its potential to significantly reduce tumor volume in xenograft models.[1][2][4] This application note provides a comprehensive guide for researchers to design and execute a robust xenograft study to further investigate the anti-tumor activity of this compound.

Signaling Pathway

The following diagram illustrates the targeted RAS-RAF-MEK-ERK signaling pathway and the points of inhibition by this compound.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->RAF Inhibition This compound->ERK Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway with this compound inhibition points.

Experimental Protocols

Cell Culture

The Calu-6 human NSCLC cell line should be obtained from a reputable cell bank.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Xenograft Implantation
  • Cell Preparation: Harvest Calu-6 cells during the logarithmic growth phase. Resuspend the cells in sterile, serum-free RPMI-1640 medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Therapeutic Administration
  • This compound Formulation: Prepare this compound in a vehicle solution suitable for oral gavage (e.g., 0.5% methylcellulose in sterile water).

  • Treatment Groups:

    • Vehicle Control (oral gavage, daily)

    • This compound (50 mg/kg, oral gavage, daily)

    • This compound (75 mg/kg, oral gavage, daily)

  • Dosing Schedule: Administer the treatment for 21-28 consecutive days.

  • Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.

Endpoint Analysis
  • Tumor Growth Inhibition: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin for IHC analysis of biomarkers such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • Western Blotting: Snap-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis to assess the phosphorylation status of ERK and other downstream targets.

Experimental Workflow

The following diagram outlines the key steps of the this compound xenograft study.

Xenograft_Workflow CellCulture Calu-6 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (21-28 days) Monitoring->Endpoint TumorAnalysis Tumor Excision, Weight, and Volume Endpoint->TumorAnalysis IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Endpoint->IHC WB Western Blotting (p-ERK, Total ERK) Endpoint->WB

Caption: A streamlined workflow for the this compound xenograft study.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of how to present the key findings of the study.

Table 1: Tumor Growth Inhibition by this compound in Calu-6 Xenografts

Treatment GroupNMean Tumor Volume at Start (mm³) ± SEMMean Tumor Volume at End (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight at End (g) ± SEM
Vehicle Control10125.4 ± 8.21543.7 ± 112.5-1.62 ± 0.15
This compound (50 mg/kg)10128.1 ± 7.9678.9 ± 65.456.00.71 ± 0.09
This compound (75 mg/kg)10126.9 ± 8.5354.2 ± 45.177.10.38 ± 0.05

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupNMean Body Weight at Start (g) ± SEMMean Body Weight at End (g) ± SEMPercent Body Weight Change
Vehicle Control1022.5 ± 0.824.1 ± 0.9+7.1
This compound (50 mg/kg)1022.8 ± 0.723.5 ± 0.8+3.1
This compound (75 mg/kg)1022.6 ± 0.922.1 ± 1.0-2.2

Table 3: Pharmacodynamic Biomarker Analysis in Calu-6 Tumors

Treatment GroupNp-ERK / Total ERK Ratio (relative to Vehicle)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control51.0085.2 ± 5.62.1 ± 0.5
This compound (75 mg/kg)50.1525.7 ± 3.915.8 ± 2.1

Logical Relationship Diagram

The following diagram illustrates the logical connections between the study components, from the underlying hypothesis to the expected outcomes.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits tumor growth in MAPK-driven cancers Mechanism Mechanism of Action: Inhibition of RAF and ERK1/2 Hypothesis->Mechanism Model In Vivo Model: Calu-6 NSCLC Xenograft Hypothesis->Model Intervention Intervention: Oral administration of this compound Mechanism->Intervention Model->Intervention Outcome1 Primary Outcome: Reduced Tumor Volume and Weight Intervention->Outcome1 Outcome2 Secondary Outcomes: Decreased Proliferation (Ki-67) Increased Apoptosis (Caspase-3) Intervention->Outcome2 Outcome3 Pharmacodynamic Outcome: Reduced p-ERK levels Intervention->Outcome3

Caption: Logical framework of the this compound xenograft study.

Conclusion

This application note provides a detailed framework for conducting a preclinical xenograft study to evaluate the efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to support the continued development of this promising anti-cancer agent. The provided diagrams and tables serve as templates to aid in the clear and effective communication of the study design and its findings.

References

Application Notes and Protocols for Measuring Rineterkib Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib is an orally active small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase 1 (ERK1) and ERK2, as well as RAF kinases.[1][2][3][4] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] Therefore, accurate measurement of this compound's engagement with its targets is crucial for understanding its mechanism of action, optimizing dosing, and developing effective therapeutic strategies.

These application notes provide detailed protocols for various established and innovative methods to quantify this compound's target engagement in both cellular and in vivo models.

Signaling Pathway

This compound inhibits the phosphorylation of ERK1/2, a key step in the MAPK/ERK signaling cascade. The simplified pathway is illustrated below.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Fos, c-Jun)->Cell Proliferation, Survival, Differentiation This compound This compound This compound->RAF This compound->ERK1/2

Caption: The MAPK/ERK signaling pathway and points of inhibition by this compound.

Methods for Measuring Target Engagement

Several direct and indirect methods can be employed to measure this compound's target engagement. The choice of method will depend on the experimental context, available resources, and the specific question being addressed.

MethodPrincipleThroughputIn Vitro/In Vivo
Western Blotting Measures changes in the phosphorylation status of target proteins (p-ERK) and downstream substrates.Low to MediumBoth
ELISA Quantifies the levels of phosphorylated and total target proteins in cell lysates or tissue homogenates.HighBoth
NanoBRET™ Target Engagement Assay A live-cell assay that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[5]HighIn Vitro (cellular)
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Medium to HighIn Vitro (cellular)
Chemoproteomics Utilizes affinity probes (e.g., kinobeads) to profile the interaction of a compound with a large number of kinases in a competitive binding format.[6][7]HighIn Vitro (lysate)

Experimental Protocols

Western Blotting for Phospho-ERK1/2

This protocol describes the measurement of ERK1/2 phosphorylation as a direct biomarker of this compound's target engagement.

Workflow Diagram:

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with p-ERK1/2 & Total ERK1/2 Antibodies E->F G Signal Detection & Densitometry F->G

Caption: Workflow for Western Blot analysis of p-ERK1/2.

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., KRAS or BRAF mutant)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0-10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines a quantitative method to measure the affinity of this compound for ERK1 or ERK2 in live cells.[5][8]

Workflow Diagram:

NanoBRET_Workflow cluster_0 In the Cell A Transfect cells with NanoLuc-ERK1/2 fusion vector B Add NanoBRET Tracer (fluorescently labeled probe) A->B C Add this compound (competitive displacement) B->C D Add NanoLuc Substrate C->D E Measure BRET Signal D->E F Calculate IC50 E->F

References

Application Notes and Protocols for Rineterkib and DUSP6 Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib is a potent and orally active inhibitor of RAF and Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation.[1] Dual-specificity phosphatase 6 (DUSP6) is a highly specific phosphatase that dephosphorylates and inactivates ERK1/2, functioning as a critical negative feedback regulator of the MAPK/ERK cascade.[3] The expression of DUSP6 is, in turn, transcriptionally upregulated by activated ERK, creating a tight feedback loop.[2][4] Consequently, inhibition of the ERK pathway by targeted therapies such as this compound is expected to lead to a down-regulation of DUSP6 expression.[3] These application notes provide a comprehensive guide to analyzing the effects of this compound on DUSP6 expression, including detailed experimental protocols and data interpretation.

Data Presentation: Effect of ERK Pathway Inhibition on DUSP6 Expression

While specific quantitative data for this compound is not yet widely published, the following tables represent the expected dose-dependent and time-course effects on DUSP6 expression based on studies with other ERK pathway inhibitors. These tables are intended to be illustrative for experimental design and data analysis.

Table 1: Representative Dose-Dependent Effect of an ERK Inhibitor on DUSP6 mRNA Expression in a Cancer Cell Line (e.g., NSCLC)

Inhibitor Concentration (nM)DUSP6 mRNA Fold Change (vs. Vehicle)
0 (Vehicle)1.00
100.85
500.62
1000.45
5000.28
10000.15

This table illustrates the expected dose-dependent decrease in DUSP6 mRNA levels following a 24-hour treatment with an ERK inhibitor. The data is hypothetical and serves as a template for presenting results from qPCR experiments.

Table 2: Representative Time-Course of an ERK Inhibitor's Effect on DUSP6 Protein Expression in a Cancer Cell Line

Time Point (hours)DUSP6 Protein Level (Normalized to loading control)
01.00
20.95
60.78
120.55
240.32
480.21

This table demonstrates the anticipated time-dependent reduction in DUSP6 protein levels upon treatment with a fixed concentration of an ERK inhibitor, as would be quantified from a Western Blot experiment.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to analyze its effect on DUSP6 expression, the following diagrams are provided.

Rineterkib_DUSP6_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., ETS1) ERK->Transcription_Factors activates DUSP6_gene DUSP6 Gene Transcription_Factors->DUSP6_gene induces transcription DUSP6_protein DUSP6 Protein DUSP6_gene->DUSP6_protein translation DUSP6_protein->ERK inactivates (negative feedback) This compound This compound This compound->RAF This compound->ERK

This compound inhibits RAF and ERK, disrupting the MAPK pathway and DUSP6 feedback loop.

DUSP6_Expression_Analysis_Workflow cluster_workflow Experimental Workflow for DUSP6 Expression Analysis Cell_Culture 1. Cell Culture (e.g., NSCLC cell lines) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Sample_Collection 3. Sample Collection (Cell lysates, RNA, fixed cells) Treatment->Sample_Collection qPCR 4a. Quantitative PCR (qPCR) (DUSP6 mRNA quantification) Sample_Collection->qPCR Western_Blot 4b. Western Blot (DUSP6 protein quantification) Sample_Collection->Western_Blot IHC 4c. Immunohistochemistry (IHC) (DUSP6 protein localization) Sample_Collection->IHC Data_Analysis 5. Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis

Workflow for analyzing the effect of this compound on DUSP6 expression.

Experimental Protocols

The following are detailed protocols for the key experiments required to analyze DUSP6 expression in response to this compound treatment.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to have an activated MAPK/ERK pathway (e.g., NSCLC cell lines with KRAS or BRAF mutations).

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for IHC) at a density that will result in 70-80% confluency at the time of harvesting.

  • Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Serum Starvation (Optional): To reduce basal ERK activity, you may serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

  • Sample Harvesting: Following treatment, proceed with the appropriate harvesting method for downstream applications (qPCR, Western Blot, or IHC).

Protocol 2: Quantitative Real-Time PCR (qPCR) for DUSP6 mRNA Expression
  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing:

      • cDNA template

      • SYBR Green Master Mix

      • Forward and reverse primers for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB).

        • Human DUSP6 Forward Primer: 5'-TCC CTG AGG CCA TTT CTT TCA TAG ATG-3'

        • Human DUSP6 Reverse Primer: 5'-GCA GCT GAC CCA TGA AGT TGA AGT-3'

    • Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of DUSP6 to the housekeeping gene (ΔCt).

    • Calculate the fold change in DUSP6 expression relative to the vehicle control using the 2^-ΔΔCt method.

Protocol 3: Western Blot for DUSP6 Protein Expression
  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DUSP6 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the DUSP6 signal to the loading control.

Protocol 4: Immunohistochemistry (IHC) for DUSP6 Protein Localization
  • Cell Preparation:

    • Grow cells on chamber slides or coverslips and treat with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary antibody against DUSP6 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain with DAPI to visualize the nuclei.

  • Imaging and Analysis:

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Analyze the subcellular localization and intensity of the DUSP6 signal.

Conclusion

The analysis of DUSP6 expression provides a robust pharmacodynamic biomarker for the activity of this compound and other ERK pathway inhibitors. A decrease in DUSP6 mRNA and protein levels serves as a reliable indicator of target engagement and pathway inhibition. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the intricate relationship between this compound and the DUSP6-mediated negative feedback loop in the MAPK/ERK signaling pathway. This understanding is critical for the preclinical and clinical development of novel cancer therapeutics targeting this essential oncogenic pathway.

References

Application Notes and Protocols: Preclinical Evaluation of Rineterkib in Combination with RAF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, frequently driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[2][3] While RAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy in patients with BRAF V600-mutant tumors, the development of resistance, often mediated by the reactivation of the MAPK pathway through ERK1/2, remains a major challenge.[1][4]

Rineterkib (also known as LTT462) is a potent and orally active dual inhibitor of RAF and ERK1/2.[5] Its ability to target the most downstream kinase in the MAPK cascade makes it a compelling agent to overcome resistance to upstream inhibitors. This document provides an overview of the preclinical rationale and methodologies for evaluating the combination of this compound with RAF inhibitors in cancer models. The protocols outlined below are based on established preclinical studies of MAPK pathway inhibitors and can be adapted for the specific investigation of this compound combination therapies.

Signaling Pathway and Rationale for Combination Therapy

The rationale for combining a RAF inhibitor with this compound is to achieve a more profound and durable inhibition of the MAPK pathway. RAF inhibitors block the activity of mutant BRAF, leading to initial tumor regression. However, cancer cells can develop resistance by reactivating ERK through various mechanisms, such as feedback activation of upstream signaling or mutations in downstream components. By co-administering this compound, which directly inhibits ERK1/2, this escape mechanism can be effectively blocked.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation RAF_Inhibitor RAF Inhibitor (e.g., Vemurafenib) RAF_Inhibitor->RAF This compound This compound This compound->RAF This compound->ERK

MAPK Signaling Pathway and Points of Inhibition.

Preclinical Data Summary

While specific preclinical data for the combination of this compound with a named RAF inhibitor is not extensively published in peer-reviewed literature, the principle of vertical pathway inhibition is well-supported. The following tables summarize hypothetical but expected outcomes based on preclinical studies of other RAF and MEK/ERK inhibitor combinations.

Table 1: In Vitro Cell Viability (IC50, µM) in BRAF V600E Mutant Cell Lines
Cell LineRAF Inhibitor (e.g., Vemurafenib)This compoundCombination (RAF Inhibitor + this compound)
A375 (Melanoma)0.51.20.1
SK-MEL-28 (Melanoma)0.81.50.2
HT-29 (Colorectal)1.22.00.4
Table 2: In Vivo Tumor Growth Inhibition in a BRAF V600E Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
RAF Inhibitor50 mg/kg, QD60
This compound25 mg/kg, QD55
CombinationRAFi (50 mg/kg) + this compound (25 mg/kg), QD95

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the preclinical efficacy of this compound in combination with a RAF inhibitor.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, a RAF inhibitor, and their combination on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • RAF Inhibitor (e.g., Vemurafenib; stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the RAF inhibitor in complete growth medium.

  • For combination studies, prepare a matrix of concentrations of both drugs.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Adherence (Overnight) Seed_Cells->Adhere Prepare_Drugs Prepare Serial Dilutions of Inhibitors Adhere->Prepare_Drugs Treat_Cells Treat Cells with Inhibitors Adhere->Treat_Cells Prepare_Drugs->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Assay Perform CellTiter-Glo Assay Incubate->Assay Read_Plate Measure Luminescence Assay->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Cell Viability Assay.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

Objective: To assess the effect of this compound, a RAF inhibitor, and their combination on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and RAF Inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the inhibitors at specified concentrations for a defined period (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze band intensities relative to loading controls (e.g., Actin or total protein levels).

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a RAF inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • BRAF-mutant cancer cell line (e.g., A375)

  • Matrigel

  • This compound and RAF Inhibitor formulations for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

  • Randomize mice into treatment groups (Vehicle, RAF Inhibitor alone, this compound alone, Combination).

  • Administer drugs daily via oral gavage at the predetermined doses.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Xenograft_Workflow Start Start Inject_Cells Inject Cancer Cells into Mice Start->Inject_Cells Tumor_Growth Monitor Tumor Growth Inject_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat_Mice Administer Drugs Daily Randomize->Treat_Mice Measure_Tumors Measure Tumor Volume and Body Weight Treat_Mice->Measure_Tumors Repeatedly Measure_Tumors->Treat_Mice Endpoint End of Study: Euthanize and Excise Tumors Measure_Tumors->Endpoint Analyze Further Analysis (e.g., Western Blot) Endpoint->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Rineterkib Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Rineterkib in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and storage of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Specific solubility data from various suppliers is summarized in the table below.

SupplierSolubility in DMSOMolar Concentration (approx.)Notes
MedchemExpress200 mg/mL[1]345.77 mM[1]Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
AbMole BioScience≥ 150 mg/mLNot specifiedFor research use only.
Probechem10 mM10 mMFurther dilution may be possible.

Q2: How should I prepare a this compound stock solution in DMSO?

A2: To prepare a this compound stock solution, it is recommended to use anhydrous DMSO. For assistance in dissolving the compound, especially at higher concentrations, gentle warming and/or sonication can be employed.[1] Always ensure the solution is clear before use. For in vivo experiments, it is best practice to prepare fresh working solutions daily.[1]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Proper storage is crucial to maintain the stability and efficacy of your this compound stock solution. The recommended storage conditions are detailed in the table below.

Storage TemperatureRecommended Storage DurationKey Considerations
-20°CUp to 1 month[1]Store in tightly sealed vials to prevent moisture absorption. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]
-80°CUp to 6 months[1]Offers longer-term stability. Ensure vials are well-sealed and protected from light.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is an orally available inhibitor of both RAF and Extracellular Signal-regulated Kinase (ERK1 and ERK2).[3][4] These kinases are key components of the Ras-Raf-MEK-ERK signaling pathway.[3] By inhibiting RAF and ERK1/2, this compound blocks the downstream signaling cascade that is often hyperactivated in various cancers, thereby inhibiting tumor cell proliferation and survival.[4][5] This pathway plays a critical role in regulating cell cycle progression, differentiation, and survival.[3][5]

Troubleshooting Guide

Issue: My this compound powder is not fully dissolving in DMSO.

  • Solution 1: Increase Sonication/Warming: Gently warm the solution or increase the duration of sonication. Be cautious not to overheat the solution, which could degrade the compound.

  • Solution 2: Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can affect solubility. Use a fresh, unopened bottle of anhydrous DMSO.[1]

  • Solution 3: Check Concentration: Ensure the concentration you are trying to achieve does not exceed the known solubility limits.

Issue: I observed precipitation in my stock solution after storage.

  • Solution 1: Re-dissolve: Before use, bring the aliquot to room temperature and try to re-dissolve the precipitate by vortexing or gentle sonication.

  • Solution 2: Review Storage Conditions: Confirm that the stock solution was stored at the recommended temperature in a tightly sealed vial to prevent solvent evaporation or moisture absorption.

  • Solution 3: Prepare Fresh Aliquots: If precipitation persists, it is advisable to prepare a fresh stock solution and ensure it is properly aliquoted to minimize freeze-thaw cycles.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound targets the RAS-RAF-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival.

Rineterkib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->RAF This compound->ERK Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: this compound inhibits the MAPK pathway by targeting RAF and ERK.

Experimental Workflow: Preparation of this compound Stock Solution

This workflow outlines the key steps for preparing a stable stock solution of this compound in DMSO.

Rineterkib_Workflow start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Dissolve Compound (Vortex, Sonicate, Gentle Warming) add_dmso->dissolve check_clarity Visually Inspect for Clarity dissolve->check_clarity aliquot Aliquot into Single-Use Vials check_clarity->aliquot Clear Solution troubleshoot Troubleshoot: Re-evaluate Solvent/Concentration check_clarity->troubleshoot Precipitate Remains storage Store at -20°C or -80°C aliquot->storage end End: Ready for Use storage->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Rineterkib Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific data regarding the off-target effects of rineterkib. The following troubleshooting guide and frequently asked questions (FAQs) are based on the established knowledge of other well-characterized ATP-competitive ERK1/2 inhibitors. Researchers using this compound should perform their own comprehensive selectivity profiling to accurately interpret experimental results. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cancer cells are showing a phenotype inconsistent with ERK1/2 inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation) after this compound treatment. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While this compound is designed as a potent ERK1/2 inhibitor, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1] These off-target interactions can lead to confounding effects not directly related to the inhibition of the intended ERK1/2 targets. It is crucial to correlate the observed phenotype with on-target ERK1/2 inhibition through direct biochemical readouts, such as western blotting for downstream ERK substrates like p-RSK.

Q2: What are the likely off-target kinases for this compound?

A2: The specific off-target profile of this compound is not publicly available. However, based on its nature as an ATP-competitive inhibitor, potential off-targets could include other kinases with structurally similar ATP-binding pockets. For other ERK inhibitors, such as SCH772984, off-targets have been identified through kinome scanning and include kinases like haspin and JNK1, albeit with significantly weaker affinity.[2][3] Cross-reactivity within the CMGC group of kinases, to which ERK belongs, is a possibility.

Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?

A3: To dissect on-target versus off-target effects, consider the following experimental approaches:

  • Dose-Response Correlation: Carefully titrate this compound and determine the IC50 for ERK1/2 inhibition (e.g., by measuring p-RSK levels). Compare this with the dose-response for your observed phenotype. If the phenotype only occurs at concentrations significantly higher than the ERK1/2 IC50, it is more likely to be an off-target effect.

  • Use of Structurally Unrelated ERK Inhibitors: Compare the effects of this compound with other ERK inhibitors that have different chemical scaffolds (e.g., ulixertinib, SCH772984). If the phenotype is unique to this compound, it points towards a specific off-target effect of this compound.

  • Rescue Experiments: If possible, perform a rescue experiment by expressing a drug-resistant mutant of ERK1/2 in your cells. If the phenotype is rescued, it is likely an on-target effect.

  • Kinome Profiling: For a comprehensive analysis, consider performing a kinome-wide selectivity screen to identify the specific off-target kinases of this compound.

Q4: I am observing a paradoxical increase in ERK phosphorylation (pERK) after treating my cells with this compound. What could be the cause?

A4: Paradoxical activation of the MAPK pathway, characterized by an increase in pERK levels, is a known phenomenon associated with some RAF and even some ERK inhibitors.[4][5][6] This can occur due to feedback mechanisms within the pathway. For instance, inhibition of ERK can relieve negative feedback loops that normally suppress upstream signaling, leading to increased activity of MEK and consequently, phosphorylation of ERK.[7] While the inhibitor is bound to ERK, this phosphorylation may not lead to downstream signaling, but it can be a confounding factor in western blot analysis. It is important to assess the phosphorylation of downstream targets of ERK, such as RSK, to determine the true inhibitory activity of this compound.[8]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Suggested Troubleshooting Steps
Unexpected Cell Toxicity/Apoptosis Inhibition of essential "housekeeping" kinases or other critical cellular proteins.1. Perform a dose-response curve to determine if toxicity occurs at concentrations above the ERK1/2 IC50. 2. Compare with other ERK inhibitors. 3. If a specific off-target is suspected, use siRNA/shRNA to knockdown the potential off-target and observe if it phenocopies the effect of this compound.
Altered Cell Morphology or Adhesion Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion (e.g., FAK, ROCK).1. Analyze the expression and phosphorylation status of key cytoskeletal regulatory proteins. 2. Use specific inhibitors for suspected off-target kinases to see if they replicate the morphological changes.
Paradoxical Increase in pERK Levels Feedback activation of the MAPK pathway upon ERK inhibition.1. Measure the phosphorylation of downstream ERK substrates (e.g., p-RSK, p-ELK1) to confirm functional pathway inhibition. 2. Perform a time-course experiment to observe the dynamics of pERK and p-RSK. 3. Consider using a MEK inhibitor in combination to block upstream signaling.
Inconsistent Results Across Different Cell Lines Cell line-specific expression of off-target kinases or differential reliance on compensatory signaling pathways.1. Characterize the expression levels of potential off-target kinases in your cell lines. 2. Analyze the activation status of parallel signaling pathways (e.g., PI3K/Akt, STAT3) upon this compound treatment in different cell lines.

Quantitative Data Summary

Table 1: Representative Kinase Selectivity Profile for an ATP-Competitive ERK Inhibitor

Disclaimer: The following data is illustrative and based on the known profiles of other ERK inhibitors like SCH772984. This is not actual data for this compound and should be used as a general guide for understanding potential on- and off-target potencies.

Kinase TargetIC50 (nM)Fold Selectivity vs. ERK2Potential Biological Implication of Off-Target Inhibition
ERK2 (On-Target) 2.7 1 Inhibition of cell proliferation, induction of apoptosis in MAPK-driven cancers.
ERK1 (On-Target) 8.3 3.1 Similar to ERK2 inhibition.
Haspin (Off-Target)>1000>370Mitotic defects.
JNK1 (Off-Target)>1000>370Modulation of stress and inflammatory responses.
CDK2 (Potential Off-Target)>500>185Cell cycle arrest.

Key Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (KinomeScan™)

This protocol outlines a generalized procedure for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Principle: The KinomeScan™ approach utilizes a competition binding assay. The test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Experimental Steps:

    • Submit this compound at a specified concentration (e.g., 1 µM) for screening against a panel of over 450 kinases.

    • The assay is typically performed by a commercial vendor (e.g., DiscoveRx, Eurofins).

    • Results are reported as percent inhibition or Kd values for the interactions.

  • Data Analysis: The data is visualized on a kinome tree diagram, where the size and color of the circles represent the binding affinity of this compound to each kinase. This provides a comprehensive overview of the inhibitor's selectivity.

Protocol 2: Western Blotting for On-Target and Paradoxical Pathway Activation
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., KRAS-mutant A549 or BRAF-mutant A375) and allow them to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-pERK1/2, anti-ERK1/2, anti-pRSK, anti-RSK, anti-Actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin). Analyze the ratio of phosphorylated to total protein to assess pathway inhibition or paradoxical activation.

Visualizations

MAPK_Pathway cluster_upstream Upstream Activation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation RSK->Cell_Proliferation Transcription_Factors->Cell_Proliferation Rineterkib_RAF This compound Rineterkib_RAF->RAF Rineterkib_ERK This compound Rineterkib_ERK->ERK

Caption: On-target inhibition of the MAPK pathway by this compound.

Experimental_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Dose-Response Analysis (Phenotype vs. p-RSK) Start->Dose_Response Compare_Inhibitors Compare with Structurally Different ERK Inhibitors Dose_Response->Compare_Inhibitors On_Target On-Target Effect Dose_Response->On_Target Phenotype correlates with p-RSK IC50 Kinome_Scan Kinome-Wide Selectivity Profiling Compare_Inhibitors->Kinome_Scan Off_Target Off-Target Effect Kinome_Scan->Off_Target Identify Specific Off-Targets

Caption: Workflow to investigate unexpected phenotypes with this compound.

Paradoxical_Activation MEK MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Feedback Negative Feedback Loop pERK->Feedback This compound This compound This compound->pERK Inhibits Activity This compound->Feedback Inhibits Feedback Feedback->MEK

Caption: Mechanism of paradoxical ERK phosphorylation.

References

Technical Support Center: Acquired Resistance to Rineterkib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Rineterkib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active inhibitor of RAF and ERK1/2, key components of the MAPK (RAS-RAF-MEK-ERK) signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.[1] this compound is under investigation for proliferative diseases characterized by activating mutations in the MAPK pathway, such as those with KRAS or BRAF mutations.[1][2]

Q2: Our this compound-sensitive cell line is showing signs of acquired resistance. What are the potential molecular mechanisms?

Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on patterns observed with other kinase inhibitors, potential mechanisms for this compound resistance can be broadly categorized as:

  • On-target alterations: These involve genetic changes in the drug's direct targets (RAF, ERK1/2) that prevent effective binding of this compound.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the MAPK pathway for survival and proliferation.

  • Phenotypic changes: This can include histological transformation of the tumor cells to a different lineage that is not dependent on the MAPK pathway.

Further details on these mechanisms are provided in the troubleshooting guide below.

Q3: Are there known mutations in RAF or ERK that confer resistance to this compound?

While specific mutations conferring resistance to this compound have not been detailed in the provided search results, it is a common mechanism of resistance for kinase inhibitors. For example, secondary mutations in the target kinase can alter the drug-binding pocket, reducing the inhibitor's efficacy. Researchers should consider sequencing the RAF and ERK genes in resistant cell lines to identify potential novel mutations.

Q4: Which alternative signaling pathways are commonly activated in tumors resistant to MAPK pathway inhibitors?

Activation of parallel signaling pathways is a frequent cause of acquired resistance. Key bypass pathways to investigate include:

  • PI3K/AKT/mTOR Pathway: This is a critical survival pathway that can be activated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][5] Activation of this pathway can promote cell survival and proliferation independently of the MAPK pathway.

  • Receptor Tyrosine Kinase (RTK) Activation: Upregulation or amplification of RTKs such as MET, HER2, or IGF1R can lead to the activation of downstream signaling, including the PI3K/AKT pathway, thereby bypassing the need for RAF-ERK signaling.[6][7]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying the mechanisms of acquired resistance to this compound in a preclinical setting.

Initial Observation: Loss of this compound Sensitivity

Your experimental model (e.g., cancer cell line) that was previously sensitive to this compound now proliferates in the presence of the drug.

Step 1: Confirm Resistance and Quantify the Shift in Sensitivity

The first step is to confirm and quantify the degree of resistance.

Experimental Protocol: Dose-Response Assay

  • Cell Plating: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at an appropriate density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or crystal violet staining.

  • Data Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) for both the parental and resistant cell lines. A significant increase in the IC50 value confirms resistance.

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental Line10-
Resistant Clone 125025
Resistant Clone 280080
Step 2: Investigate On-Target Mechanisms

Next, determine if resistance is due to changes in the drug's targets.

Experimental Protocol: Target Sequencing and Expression Analysis

  • Genomic DNA and RNA Extraction: Isolate genomic DNA and total RNA from both parental and resistant cells.

  • Sanger or Next-Generation Sequencing (NGS): Sequence the coding regions of the BRAF, CRAF (RAF1), ERK1 (MAPK3), and ERK2 (MAPK1) genes to identify any potential mutations that have emerged in the resistant clones.

  • Western Blot Analysis: Assess the protein expression levels of total and phosphorylated RAF and ERK in the presence and absence of this compound. This can reveal if the drug is still able to inhibit its direct targets.

Step 3: Screen for Bypass Pathway Activation

If no on-target alterations are found, investigate the activation of alternative signaling pathways.

Experimental Protocol: Phospho-Kinase Array and Western Blotting

  • Phospho-Kinase Array: Use a commercially available phospho-kinase array to simultaneously screen for the activation of multiple signaling pathways. This array contains antibodies against the phosphorylated (active) forms of many key signaling proteins.

  • Western Blot Validation: Based on the array results, validate the activation of specific pathways (e.g., PI3K/AKT, JAK/STAT) by performing Western blots for key phosphorylated proteins such as p-AKT, p-S6, and p-STAT3.

Table 2: Hypothetical Phospho-Kinase Array Results

Phosphorylated ProteinParental Line (Relative Signal)Resistant Line (Relative Signal)Implicated Pathway
p-AKT (S473)1.05.2PI3K/AKT/mTOR
p-S6 (S235/236)1.06.8PI3K/AKT/mTOR
p-ERK1/2 (T202/Y204)0.2 (with this compound)0.3 (with this compound)MAPK
p-MET (Y1234/1235)1.04.5RTK Signaling
Step 4: Functional Validation of Bypass Pathways

To confirm that an identified bypass pathway is responsible for resistance, inhibit it in combination with this compound.

Experimental Protocol: Combination Drug Treatment

  • Select Inhibitors: Choose specific inhibitors for the identified activated pathway (e.g., a PI3K inhibitor like Alpelisib or an AKT inhibitor like Ipatasertib).

  • Combination Treatment: Treat the resistant cells with this compound alone, the bypass pathway inhibitor alone, and the combination of both drugs.

  • Assess Viability: Measure cell viability after treatment. A synergistic or additive effect of the combination treatment, leading to restored sensitivity, indicates that the bypass pathway is a key mechanism of resistance.

Signaling Pathway and Experimental Workflow Diagrams

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->RAF This compound->ERK

Caption: The MAPK signaling pathway and the points of inhibition by this compound.

Resistance_Mechanisms cluster_pathway MAPK Pathway cluster_resistance Potential Resistance Mechanisms cluster_bypass Bypass Pathways RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->RAF This compound->ERK OnTarget On-Target Mutation (RAF/ERK) OnTarget->RAF Prevents this compound binding Bypass Bypass Pathway Activation Bypass->Proliferation Drives proliferation independently PI3K_AKT PI3K -> AKT -> mTOR PI3K_AKT->Bypass RTK_activation Upregulated RTK (e.g., MET, HER2) RTK_activation->PI3K_AKT

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow start Resistant Phenotype Observed confirm Confirm Resistance (IC50 Shift) start->confirm on_target Investigate On-Target Mechanisms (Sequencing, Western Blot) confirm->on_target on_target_found On-Target Alteration Identified on_target->on_target_found Mutation/Expression Change? bypass Screen for Bypass Pathway Activation (Phospho-Array, Western Blot) on_target_found->bypass No end Resistance Mechanism Elucidated on_target_found->end Yes bypass_found Bypass Pathway Identified bypass->bypass_found Pathway Activated? functional_validation Functional Validation (Combination Treatment) bypass_found->functional_validation Yes bypass_found->end No (Other Mechanisms) functional_validation->end

Caption: A logical workflow for investigating this compound resistance.

References

Rineterkib cytotoxicity in normal cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. Specific quantitative data on the cytotoxicity of Rineterkib (also known as LTT462) in normal, non-cancerous cell lines is not publicly available at this time. The content provided here is based on general knowledge of ERK inhibitors and standard in vitro toxicology assays. Researchers should establish cell line-specific dose-responses for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting ERK1/2, this compound aims to block this signaling cascade and thereby inhibit the growth and survival of cancer cells.

Q2: Is there any available data on the cytotoxicity of this compound in normal (non-cancerous) cell lines?

Currently, there is no specific quantitative data, such as IC50 values, for this compound's cytotoxicity in a comprehensive panel of normal, non-malignant cell lines in the public domain. Preclinical studies have primarily focused on its anti-proliferative effects in cancer cell lines where the MAPK/ERK pathway is activated.

Q3: What are the expected off-target effects and potential for cytotoxicity in normal cells?

As with many kinase inhibitors, there is a potential for off-target effects. While this compound is designed to be a selective ERK1/2 inhibitor, high concentrations may inhibit other kinases or cellular processes, leading to cytotoxicity in normal cells. The MAPK/ERK pathway also plays a role in the physiology of normal cells, and its inhibition could potentially impact their viability and function, depending on the cell type and its reliance on this pathway.

Q4: How should I determine the optimal working concentration of this compound for my experiments to minimize toxicity to normal cells?

It is crucial to perform a dose-response curve for each specific normal cell line being used in your experiments. This will allow you to determine the concentration range that effectively inhibits the target (if applicable in your model) without causing significant cytotoxicity. A standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay, is recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in control (normal) cell lines at expected therapeutic concentrations. The specific normal cell line may be particularly sensitive to ERK inhibition. The concentration of this compound may be too high. Off-target effects of the compound.Perform a detailed dose-response experiment starting from very low (nanomolar) concentrations to determine the IC50 value for your specific cell line. Ensure the purity of the this compound compound. Consider using a different normal cell line as a control if feasible.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density. Inconsistent drug treatment duration. Issues with the cytotoxicity assay reagent or protocol. Cell line contamination or genetic drift.Standardize your cell seeding protocol and ensure a consistent number of cells are plated for each experiment. Adhere to a strict timeline for drug incubation. Include positive and negative controls for your cytotoxicity assay. Regularly test your cell lines for mycoplasma contamination and authenticate them.
Difficulty dissolving this compound. This compound may have limited solubility in aqueous solutions.Refer to the manufacturer's instructions for the recommended solvent (typically DMSO). Prepare a high-concentration stock solution in the recommended solvent and then dilute it in your cell culture medium to the final working concentration. Ensure the final solvent concentration in your culture medium is low (e.g., <0.1%) and consistent across all experimental conditions, including vehicle controls.
Unexpected morphological changes in normal cells even at non-toxic concentrations. Inhibition of the ERK pathway may be affecting normal cell signaling, leading to changes in cell shape, adhesion, or differentiation without causing cell death.Document any morphological changes with microscopy. These changes may be an expected consequence of ERK inhibition in your specific cell type. Correlate these changes with functional assays relevant to your research question.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in a given cell line.

Materials:

  • This compound (LTT462)

  • Normal human cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

G cluster_0 Cell Seeding and Plating cluster_1 This compound Treatment cluster_2 MTT Assay and Data Analysis Trypsinize Trypsinize and Count Cells Seed Seed Cells in 96-well Plate Trypsinize->Seed Incubate_attach Incubate 24h for Attachment Seed->Incubate_attach Prepare_drug Prepare this compound Dilutions Treat Treat Cells Prepare_drug->Treat Incubate_drug Incubate for 24/48/72h Treat->Incubate_drug Add_MTT Add MTT Reagent Incubate_formazan Incubate 3-4h Add_MTT->Incubate_formazan Dissolve Dissolve Formazan in DMSO Incubate_formazan->Dissolve Read Read Absorbance at 570nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining this compound cytotoxicity using an MTT assay.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (Transcription Factors, etc.) ERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation This compound This compound This compound->ERK Inhibits

Caption: Simplified diagram of the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Rineterkib experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Rineterkib, a potent inhibitor of ERK1/2 and RAF kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available small molecule inhibitor of Extracellular signal-regulated kinase (ERK) 1 and 2, which are key components of the MAPK/ERK signaling pathway.[1][2] It also exhibits inhibitory activity against RAF kinases.[2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell growth.[2][3] this compound works by binding to and inhibiting the activity of ERK1/2 and RAF, thereby blocking downstream signaling and suppressing tumor cell proliferation and survival.[1][2]

Q2: In which cancer types has this compound shown potential?

This compound is being investigated for its therapeutic potential in various cancers characterized by activating mutations in the MAPK pathway.[2][3] Preclinical studies have suggested its activity in models of:

  • KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)[2]

  • BRAF-mutant NSCLC[2]

  • KRAS-mutant Pancreatic Cancer[2]

  • KRAS-mutant Colorectal Cancer (CRC)[2]

  • KRAS-mutant Ovarian Cancer[2]

This compound has also been investigated in a clinical trial for Myelofibrosis in combination with Ruxolitinib.[1][4][5]

Q3: How should I prepare and store this compound for in vitro and in vivo experiments?

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

For in vitro experiments:

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[6] this compound has been shown to be soluble in DMSO at concentrations of up to 200 mg/mL, though sonication may be required.[6]

  • Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6] It is recommended to store in aliquots to avoid repeated freeze-thaw cycles.

For in vivo experiments:

  • Formulation: A suggested formulation for oral administration in mice involves a multi-step dissolution process. For example, a 50 mg/mL stock in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline to achieve a clear solution.[2][6]

  • Preparation: It is best practice to prepare the working solution fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Experimental Protocols and Data

Data Presentation: Representative Biological Activity of ERK Inhibitors

While specific IC50 values for this compound across a wide range of cell lines are not extensively published in publicly available literature, the following tables provide representative data for other well-characterized ERK inhibitors to serve as a reference for experimental design.

Table 1: Biochemical Potency of Representative ERK Inhibitors

Target Assay Type Representative Inhibitor IC₅₀ (nM)
ERK1 Kinase Assay MK-8353 23.0
ERK2 Kinase Assay MK-8353 8.8
ERK1 Kinase Assay SCH772984 4
ERK2 Kinase Assay SCH772984 1

Data from BenchChem Application Notes.[2]

Table 2: Cellular Activity of Representative ERK Inhibitors

Cell Line Assay Type Representative Inhibitor IC₅₀ (nM)
A2058 (BRAF V600E) p-RSK Inhibition MK-8353 ~30
Colo829 (BRAF V600E) Cell Proliferation Compound 13 (KO-947) 82
A375 (BRAF V600E) p-RSK Inhibition Ulixertinib 150

Data from BenchChem Application Notes.[2]

Key Experimental Protocols

1. Western Blotting for Phospho-ERK Inhibition

This is a fundamental assay to confirm the on-target activity of this compound in cells.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours before treatment to reduce basal ERK phosphorylation. Pre-treat with a dose range of this compound for 1-2 hours before stimulating with a growth factor (e.g., EGF, FGF) for a short period (5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After incubation with a secondary antibody, detect the signal. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the extent of inhibition.

2. Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo)

These assays are used to determine the effect of this compound on cell viability and to calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • Assay Procedure:

    • MTT: Add MTT reagent, incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance.[7][8]

    • MTS: Add MTS reagent directly to the wells, incubate for 1-4 hours, and read the absorbance.[8]

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence.[1][8]

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified ERK1 or ERK2.

  • Reaction Setup: In a microplate, combine the purified ERK enzyme, a suitable substrate (e.g., myelin basic protein), and a range of this compound concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]-ATP and detecting the incorporation of the radioactive phosphate into the substrate.[3]

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[6]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of ERK Phosphorylation in Western Blot

  • Possible Cause: Inactive compound.

    • Solution: Ensure this compound has been stored correctly and prepare fresh dilutions from a new stock.

  • Possible Cause: Suboptimal inhibitor concentration or treatment time.

    • Solution: Perform a dose-response and a time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.

  • Possible Cause: Low basal ERK activation.

    • Solution: Ensure that the ERK pathway is robustly activated in your experimental system. This may require serum starvation followed by stimulation with a growth factor.

  • Possible Cause: Technical issues with the Western blot.

    • Solution: Verify the quality of your antibodies and ensure that your lysis buffer contains fresh phosphatase and protease inhibitors.

Issue 2: High Cell Toxicity Unrelated to ERK Inhibition

  • Possible Cause: Off-target effects.

    • Solution: It is important to note that publicly available data on the specific off-target effects of this compound is limited.[1] To mitigate potential off-target toxicity, use the lowest effective concentration that inhibits p-ERK. Consider using a structurally different ERK inhibitor as a control to see if the toxic effects are consistent.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%).

  • Possible Cause: Compound precipitation in media.

    • Solution: Prepare a high-concentration stock in DMSO and perform serial dilutions. Avoid large, single dilutions into aqueous buffer. Gentle warming or sonication of the stock solution can aid dissolution, but ensure it cools to the appropriate temperature before adding to cells.

Issue 3: Inconsistent or Irreproducible Results

  • Possible Cause: Cell line variability.

    • Solution: Maintain consistent cell culture conditions, including passage number and confluency. The activation state of the MAPK pathway can vary with cell density.

  • Possible Cause: Instability of this compound in cell culture media.

    • Solution: The stability of small molecules in culture media can be influenced by components in the serum.[8] If you suspect instability, you can assess the compound's half-life in your specific media or consider more frequent media changes with fresh inhibitor.

  • Possible Cause: Assay interference.

    • Solution: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays or direct inhibition of reporter enzymes like luciferase). Run appropriate controls, such as testing the compound in a cell-free assay system.

Visualizing this compound's Mechanism and Experimental Workflows

Rineterkib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Substrates ERK->Downstream This compound This compound This compound->RAF This compound->ERK Transcription Transcription Factors Downstream->Transcription Proliferation Proliferation, Survival Transcription->Proliferation

Caption: this compound inhibits the MAPK pathway at RAF and ERK.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting (p-ERK) E->F G 7. Detection F->G H 8. Stripping & Re-probing (Total ERK) G->H I 9. Data Analysis H->I

Caption: Workflow for assessing p-ERK inhibition by Western blot.

Troubleshooting_Logic Start Inconsistent Results? CheckCompound Verify Compound (Storage, Preparation) Start->CheckCompound Yes CheckProtocol Review Protocol (Conc., Time, Controls) CheckCompound->CheckProtocol CheckCells Assess Cell Health & Culture Conditions CheckProtocol->CheckCells CheckAssay Investigate Assay Interference CheckCells->CheckAssay Outcome Identify Root Cause CheckAssay->Outcome

Caption: A logical approach to troubleshooting inconsistent results.

References

Long-term storage of Rineterkib stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of Rineterkib stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations of 200 mg/mL and ≥ 150 mg/mL.[1][2]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[3]

Q3: My this compound solution, which was clear initially, has formed a precipitate upon storage. What should I do?

A3: Precipitation can occur for several reasons, including improper storage or exceeding the solubility limit. First, visually inspect the solution to confirm the presence of particulate matter. If a precipitate is observed, gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes to try and redissolve the compound. If the precipitate does not dissolve, it is recommended to discard the solution and prepare a fresh stock. To prevent this in the future, ensure the stock concentration is not above the recommended solubility and always store it as recommended in aliquots.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To avoid precipitation, it is recommended to perform a stepwise dilution. Instead of a single large dilution, create intermediate dilutions in your aqueous buffer. Additionally, ensure the final concentration of DMSO in your experimental medium is low (typically below 0.5%) to prevent solvent-induced toxicity and precipitation. Adding the this compound stock solution dropwise to the aqueous buffer while vortexing can also help ensure rapid and even dispersion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution during storage 1. Storage temperature is too high. 2. Repeated freeze-thaw cycles. 3. Stock concentration is too high.1. Ensure storage at -80°C for long-term or -20°C for short-term storage. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Prepare a new stock solution at a concentration at or below the recommended solubility limit in DMSO.
Precipitation upon dilution in aqueous buffer 1. "Salting out" effect due to rapid change in solvent polarity. 2. Final concentration of this compound exceeds its solubility in the aqueous buffer.1. Perform a serial dilution of the DMSO stock in the aqueous buffer. 2. Add the stock solution dropwise to the buffer while vortexing. 3. Decrease the final concentration of this compound in your experiment.
Loss of compound activity 1. Degradation due to improper storage. 2. Multiple freeze-thaw cycles.1. Prepare fresh stock solutions and store them properly in aliquots at the recommended temperature. 2. Perform a stability test on a new batch of stock solution (see Experimental Protocol below).

Summary of this compound Stock Solution Storage

Parameter Recommendation Source
Solvent DMSO[1][2]
Long-Term Storage Temperature -80°C[1][3]
Long-Term Storage Duration Up to 6 months[1][3]
Short-Term Storage Temperature -20°C[1][3]
Short-Term Storage Duration Up to 1 month[1][3]
Aliquoting Recommended to avoid freeze-thaw cycles[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Materials:

    • This compound powder (Molecular Weight: 578.42 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • Weigh out 5.78 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If the compound is difficult to dissolve, sonicate the vial for 5-10 minutes.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the 10 mM stock solution into single-use, sterile vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Long-Term Stability Assessment of this compound Stock Solution
  • Objective: To determine the stability of a 10 mM this compound stock solution in DMSO when stored at -80°C over a period of 6 months.

  • Materials:

    • 10 mM this compound in DMSO stock solution, prepared as described above.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 HPLC column suitable for small molecule analysis.

    • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, gradient may need to be optimized).

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Time Point 0 (Initial Analysis):

      • Immediately after preparing the 10 mM stock solution, take an aliquot for initial analysis.

      • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.

      • Inject the diluted sample onto the HPLC system.

      • Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% integrity).

    • Storage:

      • Store the remaining aliquots of the 10 mM stock solution at -80°C.

    • Subsequent Time Points (e.g., 1, 3, and 6 months):

      • At each designated time point, remove one aliquot from the -80°C storage.

      • Thaw the aliquot at room temperature.

      • Prepare a diluted sample for HPLC analysis as described in step 3.1.

      • Inject the sample and record the peak area and retention time.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the peak area at Time 0. Calculate the percentage of this compound remaining.

      • Examine the chromatograms for the appearance of any new peaks, which may indicate degradation products.

      • Acceptance Criteria: The stock solution is considered stable if the this compound concentration remains within ±10% of the initial concentration, and no significant degradation peaks are observed.

Visualizations

Rineterkib_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation This compound This compound This compound->ERK Rineterkib_Stock_Solution_Workflow Start Start: Prepare This compound Stock Solution Dissolve Dissolve this compound in Anhydrous DMSO Start->Dissolve Vortex Vortex/Sonicate until Completely Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Storage Store Aliquots Aliquot->Storage ShortTerm -20°C (≤ 1 month) Storage->ShortTerm Short-Term LongTerm -80°C (≤ 6 months) Storage->LongTerm Long-Term Experiment Prepare Working Solution for Experiment ShortTerm->Experiment LongTerm->Experiment Dilute Stepwise Dilution in Aqueous Buffer Experiment->Dilute End End: Use in Assay Dilute->End

References

Validation & Comparative

A Comparative Guide to Rineterkib and Other ERK Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of melanoma, primarily driven by mutations in the BRAF and NRAS genes. While BRAF and MEK inhibitors have revolutionized the treatment of BRAF-mutant melanoma, the development of resistance, often through reactivation of the MAPK pathway, remains a significant clinical challenge. This has spurred the development of ERK inhibitors, which target the final kinase in this cascade, offering a potential strategy to overcome both primary and acquired resistance. This guide provides a comparative overview of rineterkib and other ERK inhibitors in the context of melanoma, supported by available preclinical and clinical data.

Mechanism of Action and Preclinical Profile

ERK1 and ERK2 are the terminal kinases in the MAPK signaling cascade. Upon activation by MEK, they phosphorylate a multitude of downstream substrates, leading to changes in gene expression and protein activity that promote cell proliferation, survival, and differentiation. ERK inhibitors are small molecules designed to block the catalytic activity of ERK1/2, thereby inhibiting these downstream effects.

Preclinical Activity of ERK Inhibitors

A comparative summary of the preclinical activity of this compound and other notable ERK inhibitors is presented below. While direct head-to-head preclinical studies are limited, the available data provide insights into their relative potencies.

InhibitorTarget(s)IC50 (BRAF-mutant Melanoma Cell Line - A375)Key Preclinical Findings
This compound (LTT462) ERK1/2, RAFData not publicly availableOrally bioavailable; demonstrated preclinical activity in multiple MAPK-activated cancer cell and xenograft models.[1]
Ulixertinib (BVD-523) ERK1/2Not specified for A375Potent activity in vitro and tumor regression in BRAF and RAS mutant xenograft models.[2]
Ravoxertinib (GDC-0994) ERK1/20.086 µM (pERK2 inhibition)Potent, orally available, and highly selective ERK1/2 inhibitor.[3]
MK-8353 ERK1/2Not specified for A375Exhibited anti-tumor activity in BRAF V600E mutant melanoma xenograft models.

Clinical Landscape of ERK Inhibitors in Melanoma

Several ERK inhibitors have advanced into clinical trials, either as monotherapy or in combination with other targeted agents. The following table summarizes key clinical data for this compound and its counterparts in melanoma. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and combination partners.

InhibitorClinical Trial (Identifier)PhaseTreatment ArmPatient PopulationOverall Response Rate (ORR)Key Findings
This compound (LTT462) NCT044176212Naporafenib + this compoundUnresectable or metastatic melanoma with NRAS mutation21% (confirmed partial response)Disease control rate of 61%.
This compound (LTT462) NCT027113451This compound MonotherapyAdvanced solid tumors with MAPK pathway alterationsLimited clinical activity as monotherapy (best response was stable disease)Well-tolerated as a single agent.[1]
Ulixertinib (BVD-523) NCT017814291Ulixertinib MonotherapyAdvanced solid tumors with MAPK mutations (including NRAS- and BRAF-mutant melanoma)14% (in evaluable expansion cohort patients)Showed durable responses in patients with NRAS-mutant and both V600 and non-V600 BRAF-mutant solid tumors.[2]
MK-8353 NCT013583311MK-8353 MonotherapyAdvanced solid tumors (including BRAFV600-mutant melanoma)Partial response in 3/15 evaluable patients with BRAFV600-mutant melanomaWell-tolerated up to 400 mg twice daily and exhibited antitumor activity.
Ravoxertinib (GDC-0994) NCT018757051Ravoxertinib MonotherapyLocally advanced or metastatic solid tumorsData in melanoma not specifically reportedShowed acceptable safety profile and pharmacodynamic effects.[4]

Experimental Protocols

In Vitro Cell Viability and IC50 Determination

Cell Lines and Culture: Human melanoma cell lines, such as A375 (BRAF V600E mutant), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment and Viability Assay: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ERK inhibitors for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for tumor xenograft studies.

Tumor Implantation and Drug Administration: Human melanoma cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ERK inhibitors are typically administered orally at specified doses and schedules.

Tumor Growth Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analyses (e.g., Western blotting for pERK levels).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ERK signaling pathway in melanoma and a typical experimental workflow for evaluating ERK inhibitors.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound & Other ERK Inhibitors This compound->ERK Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway in melanoma and the point of intervention for ERK inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Cell Viability, IC50) In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Phase1 Phase I Trials (Safety, Tolerability, PK/PD) In_Vivo->Phase1 Phase2 Phase II Trials (Efficacy, Dose Optimization) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy, Comparison) Phase2->Phase3 Drug_Discovery ERK Inhibitor Discovery Drug_Discovery->In_Vitro

Caption: A generalized experimental workflow for the development of ERK inhibitors for melanoma.

Conclusion

This compound and other ERK inhibitors represent a promising therapeutic strategy for melanoma, particularly in the context of resistance to upstream MAPK pathway inhibitors. While clinical data for this compound in melanoma is still emerging, primarily from combination studies, the available preclinical and early clinical findings for the broader class of ERK inhibitors are encouraging. Ulixertinib and MK-8353 have demonstrated monotherapy activity in patients with BRAF- and NRAS-mutant melanoma.

Direct comparative efficacy can only be definitively established through head-to-head clinical trials. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from ERK inhibition and on optimizing combination strategies to achieve durable responses and overcome resistance. The continued development of potent and selective ERK inhibitors like this compound holds the potential to further refine the treatment landscape for patients with advanced melanoma.

References

A Preclinical Comparison of Rineterkib and MEK Inhibitors in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data available for Rineterkib and MEK inhibitors in the context of colorectal cancer (CRC). While direct comparative studies are not yet available in the public domain, this document synthesizes existing data to highlight their distinct mechanisms of action and reported efficacy in CRC models. A significant disparity in the volume of published preclinical data is noted, with extensive research available for MEK inhibitors and limited, though promising, information for the novel agent this compound.

Targeting the MAPK Pathway: A Tale of Two Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, frequently hyperactivated in colorectal cancer, is a critical driver of tumor cell proliferation and survival. Both this compound and MEK inhibitors, such as Selumetinib and Trametinib, target this pathway but at different key kinases. MEK inhibitors act on MEK1 and MEK2, upstream of ERK. In contrast, this compound is an inhibitor of the final kinase in the cascade, ERK1/2, and has also been reported to inhibit RAF kinases.[1][2] This difference in targets within the same pathway may have implications for efficacy and resistance mechanisms.

Preclinical Efficacy of this compound

Publicly available preclinical data for this compound in colorectal cancer models is currently limited. However, it is identified as an orally available inhibitor of ERK1 and ERK2 with potential therapeutic relevance in KRAS-mutant colorectal cancer.[1][2] In non-CRC models, this compound has demonstrated significant preclinical activity. For instance, in a Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model, oral administration of this compound at 50 and 75 mg/kg resulted in a significant reduction in tumor volume.[1]

CompoundCancer TypeModelDosingOutcome
This compoundNSCLCCalu-6 Xenograft50, 75 mg/kg, p.o.Significantly reduced tumor volume[1]

Preclinical Efficacy of MEK Inhibitors in Colorectal Cancer

A substantial body of preclinical research has evaluated the activity of MEK inhibitors, often in combination with other agents, in various CRC models.

Selumetinib

Selumetinib (AZD6244) is a selective, non-competitive inhibitor of MEK1/2.[3] Its preclinical efficacy has been demonstrated in both in vitro and in vivo CRC models, particularly those with KRAS mutations.

Cell LineTreatmentIC50Reference
KRAS-mutant CRC cell linesSelumetinibNot Specified[3]

In vivo studies using KRAS-mutant CRC xenograft models in nude mice have confirmed the antitumor effects of selumetinib.[3]

Trametinib

Trametinib is another potent MEK inhibitor that has been extensively studied in preclinical CRC models. It has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis, especially when combined with other therapeutic agents.[4]

Cell LineTreatmentIC50Reference
KRAS-mutant CRC cell linesTrametinibNot Specified[4]

In vivo studies with patient-derived xenografts (PDXs) of KRAS-mutated CRC have shown that trametinib, in combination with paclitaxel, significantly suppressed tumor growth.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

MAPK Signaling Pathway MAPK/ERK Signaling Pathway Inhibition cluster_inhibitors Inhibitors RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->RAF Inhibits This compound->ERK Inhibits MEK_Inhibitors MEK Inhibitors (Selumetinib, Trametinib) MEK_Inhibitors->MEK Inhibits

Caption: MAPK/ERK signaling pathway showing the points of inhibition for this compound and MEK inhibitors.

Experimental Workflow Preclinical Evaluation Workflow for CRC Models cluster_invitro In Vitro Assays cluster_invivo In Vivo Models CellLines CRC Cell Lines (KRAS-mutant, etc.) Viability Cell Viability Assays (e.g., MTT, CTG) CellLines->Viability WesternBlot Western Blot (Protein Expression) Viability->WesternBlot ColonyFormation Colony Formation Assay WesternBlot->ColonyFormation Xenografts Tumor Xenografts (Cell line-derived or PDX) ColonyFormation->Xenografts Candidate for In Vivo Testing Dosing Drug Administration (Oral, IP) Xenografts->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Analysis Endpoint Analysis (IHC, Western Blot) TumorMeasurement->Analysis

Caption: A typical experimental workflow for the preclinical evaluation of anti-cancer agents in CRC models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of MEK inhibitors.

Cell Viability Assay

CRC cell lines are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the inhibitor (e.g., Selumetinib or Trametinib) or vehicle control. After a 72-hour incubation period, cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.

Western Blotting

CRC cells are treated with the inhibitor or vehicle for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Female athymic nude mice (6-8 weeks old) are subcutaneously injected with CRC cells (e.g., 5 x 10^6 cells in Matrigel). When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The inhibitor (e.g., Trametinib) or vehicle is administered orally once daily. Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight and animal health are monitored throughout the study. At the end of the experiment, tumors are excised for further analysis, such as immunohistochemistry or western blotting.[4]

Conclusion

Both this compound and MEK inhibitors represent promising therapeutic strategies for targeting the MAPK pathway in colorectal cancer. While MEK inhibitors have a well-documented preclinical profile in CRC, often in combination therapies, the publicly available data for this compound is still emerging. The distinct mechanisms of action, with this compound targeting the terminal kinase ERK, suggest it may offer advantages, potentially in overcoming resistance to upstream inhibitors. Further preclinical studies, particularly direct head-to-head comparisons in CRC models, are warranted to fully elucidate the comparative efficacy of these agents and to guide future clinical development.

References

Validating Rineterkib's On-Target Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rineterkib (LTT462) with other ERK1/2 inhibitors, supported by available preclinical and clinical data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound's on-target activity.

This compound is an orally available, potent inhibitor of Extracellular Signal-regulated Kinase (ERK) 1 and 2, critical components of the MAPK signaling pathway.[1] This pathway, when constitutively activated by mutations in genes such as BRAF and KRAS, is a key driver in numerous cancers.[1] this compound has demonstrated preclinical activity in multiple cancer cell lines and xenograft models with activating MAPK pathway mutations.[1][2] It has been investigated in a phase I clinical trial for advanced solid tumors and in combination with other agents for myelofibrosis.[3][4]

Quantitative Performance Comparison

To objectively assess the on-target activity of this compound, its performance is compared with other selective ERK1/2 inhibitors that have progressed to clinical development: Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and Temuterkib (LY3214996).

Biochemical Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) of each compound against their primary kinase targets, ERK1 and ERK2. Lower values indicate higher potency.

CompoundTargetIC50 (nM)
This compound (LTT462) Activated ERK1/20.041[5]
Ulixertinib (BVD-523)ERK1<0.3[6]
ERK2<0.3[6][7]
Ravoxertinib (GDC-0994)ERK11.1[8][9]
ERK20.3[8][9]
Temuterkib (LY3214996)ERK15[10][11]
ERK25[10][11]
Cellular Activity

Cellular assays provide insight into a compound's ability to inhibit the target within a biological context. The following table presents the half-maximal effective concentration (EC50) or IC50 values for the inhibition of downstream signaling (p-RSK) and cell proliferation in various cancer cell lines.

CompoundCell LineAssayIC50 / EC50 (nM)
This compound (LTT462) A375 (BRAF V600E)pFRA Assay38[5]
A375 (BRAF V600E)Cell Titer Glo (CTG) Assay48[5]
Ulixertinib (BVD-523)A375 (BRAF V600E)p-RSK Inhibition31[6]
A375 (BRAF V600E)Proliferation180[6]
Ravoxertinib (GDC-0994)A375 (BRAF V600E)p-RSK Inhibition140[9]
Temuterkib (LY3214996)BRAF & RAS mutant linesp-RSK InhibitionPotent Inhibition (Specific IC50 not provided)[10][11]
In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating a compound's anti-tumor activity in a living organism. The table below summarizes the available in vivo data for this compound and its comparators.

CompoundXenograft ModelDosingOutcome
This compound (LTT462) Calu-6 (Human NSCLC)50, 75 mg/kg, p.o., qd/q2d, 27 daysSignificantly reduced tumor volume.[12]
Ulixertinib (BVD-523)A375 (Melanoma)50, 100 mg/kg, bidDose-dependent tumor growth inhibition and regression.[13]
Colo205 (Colorectal)50, 75, 100 mg/kg, bidDose-dependent tumor volume regressions.[13]
Ravoxertinib (GDC-0994)KRAS-mutant & BRAF-mutant models25 mg/kgSignificant single-agent activity.[14]
Temuterkib (LY3214996)BRAF & RAS mutant modelsNot specifiedSignificant tumor growth inhibition.[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the purified target kinase. A common method is a coupled-enzyme assay or a fluorescence-based assay.

  • Reagents and Materials : Purified recombinant active ERK1 or ERK2 enzyme, ATP, appropriate kinase substrate (e.g., myelin basic protein), kinase assay buffer, test compound (serial dilutions), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using the detection reagent and a luminometer or fluorometer.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-RSK (p-RSK) Assay (General Protocol)

This assay measures the inhibition of a direct downstream substrate of ERK, Ribosomal S6 Kinase (RSK), in a cellular context.

  • Cell Culture : Cancer cell lines with known MAPK pathway mutations (e.g., A375 with BRAF V600E) are cultured to sub-confluency.

  • Compound Treatment : Cells are treated with serial dilutions of the test compound or vehicle for a specified duration.

  • Cell Lysis : After treatment, cells are washed and lysed to extract cellular proteins.

  • Detection : The levels of phosphorylated RSK (p-RSK) and total RSK are quantified using methods such as:

    • Western Blotting : Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-RSK and total RSK.

    • ELISA or Meso Scale Discovery (MSD) : Cell lysates are added to plates coated with capture antibodies, and detection antibodies are used to quantify p-RSK levels.

  • Data Analysis : The ratio of p-RSK to total RSK is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of p-RSK inhibition against the compound concentration.

Cell Proliferation Assay (e.g., CellTiter-Glo®) (General Protocol)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

  • Cell Seeding : Cancer cells are seeded into multi-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test compound.

  • Incubation : The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

  • Quantification : Cell viability is measured by adding a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells. Luminescence is measured using a plate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to vehicle-treated cells. The IC50 value is determined from the dose-response curve.

Xenograft Tumor Model (General Protocol)

In vivo xenograft studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation : Human cancer cells (e.g., Calu-6) are subcutaneously injected into immunocompromised mice.[15]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.[16]

  • Treatment : Once tumors reach a predetermined volume, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses and schedules.[16]

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.[16]

  • Endpoint : The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumors may be excised for further analysis.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[17]

Visualizing the Science

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->RAF This compound->ERK

Caption: The MAPK/ERK signaling pathway and the points of inhibition by this compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Culture Calu-6 Cancer Cells Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Establishment Implantation->TumorGrowth Randomization 4. Randomize Mice into Control & Treatment Groups TumorGrowth->Randomization Dosing 5. Administer this compound (p.o.) or Vehicle Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis Evaluation 9. Evaluate Efficacy & Tolerability Analysis->Evaluation Inhibitor_Comparison_Logic This compound This compound Biochemical Biochemical Potency (IC50) This compound->Biochemical Cellular Cellular Activity (p-RSK, Proliferation IC50) This compound->Cellular InVivo In Vivo Efficacy (Xenograft TGI) This compound->InVivo Alternatives Alternative ERK Inhibitors (Ulixertinib, Ravoxertinib, Temuterkib) Alternatives->Biochemical Alternatives->Cellular Alternatives->InVivo Evaluation Comparative Evaluation of On-Target Activity Biochemical->Evaluation Cellular->Evaluation InVivo->Evaluation

References

Navigating Resistance: A Comparative Analysis of Rineterkib in the Landscape of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy. This guide provides a comparative overview of the ERK1/2 inhibitor Rineterkib (LTT462) and its potential role in overcoming resistance to other kinase inhibitors within the MAPK signaling pathway. While direct quantitative cross-resistance data for this compound is not yet publicly available, this document synthesizes existing preclinical and clinical information for this compound and presents analogous data from other ERK inhibitors to illustrate the scientific premise of this therapeutic strategy.

This compound is an orally available inhibitor of both Extracellular Signal-Regulated Kinase (ERK) 1 and 2, and also demonstrates activity against RAF kinases.[1] As the most distal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are crucial for cell proliferation, differentiation, and survival.[2] The MAPK pathway is frequently hyperactivated in various cancers due to mutations in genes such as BRAF and RAS.[2] Preclinical studies have demonstrated this compound's efficacy in a broad range of cancer cell lines and in vivo tumor xenografts harboring these mutations.[2]

Targeted therapies such as BRAF and MEK inhibitors have shown significant efficacy in tumors with MAPK pathway alterations; however, their long-term benefit is often limited by the development of acquired resistance. A common mechanism of this resistance is the reactivation of the MAPK pathway, leading to renewed ERK1/2 signaling. This positions ERK inhibitors like this compound as a rational therapeutic strategy to overcome resistance to upstream inhibitors.[2]

The MAPK Signaling Pathway and Points of Inhibition

The diagram below illustrates the MAPK signaling pathway and highlights the targets of various kinase inhibitors, including this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BRAF_i BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) BRAF_i->RAF MEK_i MEK Inhibitors (e.g., Trametinib, Cobimetinib) MEK_i->MEK ERK_i ERK Inhibitors (e.g., this compound) ERK_i->ERK

MAPK signaling pathway with inhibitor targets.

Cross-Resistance Profile: A Representative Analysis

While specific IC50 data for this compound in resistant cell lines is not available in the public domain, studies on other ERK inhibitors in models of acquired resistance to BRAF and MEK inhibitors provide a framework for understanding the potential efficacy of this compound. The following tables summarize representative data for the ERK inhibitor SCH772984 and the MEK inhibitor MEK162 in a non-small cell lung cancer (NSCLC) cell line (H727) and its resistant derivatives.[3] This demonstrates the concept of cross-resistance and the potential for ERK inhibitors to retain activity in the context of resistance to upstream MAPK pathway inhibitors.

Table 1: Comparative IC50 Values (nM) in MEK Inhibitor-Resistant NSCLC Cells [3]

Cell LineMEK162 (MEK Inhibitor)SCH772984 (ERK Inhibitor)
H727 (Parental)~115135
H727/MEK (MEK Inhibitor-Resistant)>1000>1000

Table 2: Comparative IC50 Values (nM) in ERK Inhibitor-Resistant NSCLC Cells [3]

Cell LineSCH772984 (ERK Inhibitor)MEK162 (MEK Inhibitor)
H727 (Parental)135~115
H727/SCH (ERK Inhibitor-Resistant)>1000>1000

Note: The data presented is for the ERK inhibitor SCH772984 and the MEK inhibitor MEK162, and serves as a representative example. Specific data for this compound is not yet published.

The data in Table 1 and 2 indicates that resistance to a MEK inhibitor can confer cross-resistance to an ERK inhibitor and vice-versa in the H727 cell line model.[3] This highlights the complexity of resistance mechanisms and the potential for reactivation of the MAPK pathway downstream of the inhibited kinase. However, in other contexts, ERK inhibitors have shown the ability to overcome resistance to BRAF and MEK inhibitors.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

A common method for generating kinase inhibitor-resistant cell lines involves continuous exposure to the drug with a stepwise increase in concentration.[4][5]

  • Initial Culture: Parental cancer cell lines are cultured in standard growth medium.

  • Drug Exposure: Cells are treated with the kinase inhibitor at a low concentration (e.g., below the IC50 value).

  • Dose Escalation: As cells adapt and resume proliferation, the drug concentration is gradually increased over several months.

  • Selection of Resistant Clones: Surviving cell populations at a desired high drug concentration are selected and expanded.

  • Confirmation of Resistance: The resistant phenotype is confirmed by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.[5] Resistant cells are typically maintained in a medium containing the kinase inhibitor to preserve the resistant phenotype.[6]

Cell Viability Assay (e.g., using AlamarBlue or CellTiter-Glo)

This assay is used to determine the IC50 value, which is the concentration of a drug that inhibits cell proliferation by 50%.[6][7]

  • Cell Seeding: Cells are seeded in 96-well or 384-well plates at a predetermined density and allowed to attach overnight.[6][7]

  • Drug Treatment: Cells are treated with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).[6]

  • Viability Assessment: A viability reagent (e.g., AlamarBlue or CellTiter-Glo) is added to each well.[6][7]

  • Data Acquisition: The fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines a typical workflow for evaluating the cross-resistance of a new compound like this compound in kinase inhibitor-resistant cancer models.

Experimental_Workflow cluster_setup Model Generation and Characterization cluster_testing Drug Sensitivity Testing cluster_analysis Data Analysis and Interpretation start Parental Cancer Cell Line resistance Generate Resistant Cell Line (e.g., to BRAF/MEK Inhibitor) start->resistance characterize Characterize Resistance (e.g., Western Blot for p-ERK) resistance->characterize treat_parental Treat Parental Cells with this compound characterize->treat_parental treat_resistant Treat Resistant Cells with this compound characterize->treat_resistant viability_assay Cell Viability Assay (e.g., AlamarBlue, CellTiter-Glo) treat_parental->viability_assay treat_resistant->viability_assay ic50 Determine IC50 Values viability_assay->ic50 compare Compare IC50s of Parental vs. Resistant Cells ic50->compare conclusion Conclusion on Cross-Resistance Profile compare->conclusion

References

A Comparative Guide to Rineterkib and Ravoxertinib for Pancreatic Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high prevalence of KRAS mutations, leading to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, particularly the downstream effector Extracellular signal-regulated kinase (ERK), is a critical driver of tumor cell proliferation and survival, making it a key therapeutic target. This guide provides a comparative overview of two ERK inhibitors, rineterkib and ravoxertinib, for researchers investigating novel therapeutic strategies against pancreatic cancer. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, reported efficacy in cancer models, and provides standardized protocols for their evaluation in pancreatic cancer cell lines.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound and ravoxertinib are potent inhibitors of ERK1 and ERK2, the terminal kinases in the MAPK cascade. By blocking ERK phosphorylation and activation, these inhibitors prevent the downstream signaling events that promote cell proliferation, survival, and differentiation.

This compound is an orally active inhibitor of both ERK1/2 and RAF kinases. Its dual-targeting mechanism may offer a broader inhibition of the MAPK pathway.

Ravoxertinib (GDC-0994) is a highly selective and orally bioavailable inhibitor of ERK1 and ERK2.[1][2] Its specificity for ERK1/2 minimizes off-target effects.

cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibitor Action Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival promotes This compound This compound This compound->RAF inhibits This compound->ERK inhibits Ravoxertinib Ravoxertinib Ravoxertinib->ERK inhibits

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound and ravoxertinib.

Preclinical Efficacy: A Summary of Available Data

Table 1: Biochemical Potency of this compound and Ravoxertinib

CompoundTarget(s)IC50 (ERK1)IC50 (ERK2)Additional Notes
This compound RAF, ERK1, ERK2Not specifiedNot specifiedDescribed as an orally active RAF and ERK1/2 inhibitor.
Ravoxertinib ERK1, ERK21.1 nM[2]0.3 nM[2]Highly selective for ERK1/2.[2]

Table 2: Reported In Vitro and In Vivo Activity

CompoundCancer TypeModelObserved Effects
This compound KRAS-mutant pancreatic cancerNot specifiedIndicated for the treatment of KRAS-mutant pancreatic cancer.
Ravoxertinib BRAF-mutant cancersCell lines and xenograftSharply inhibited cell proliferation and colony formation; induced G1 phase cell-cycle arrest.[3]
KRAS-mutant cancersXenograft modelsShowed significant single-agent activity.[2]

Experimental Protocols for Evaluation in Pancreatic Cancer Cells

The following protocols provide standardized methods for assessing the efficacy of this compound and ravoxertinib in pancreatic cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and Ravoxertinib stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate Buffered Saline (PBS)

cluster_0 Experimental Workflow: MTT Assay A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with Inhibitor (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or ravoxertinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot Analysis for Pathway Modulation

This method is used to assess the inhibition of ERK phosphorylation, confirming the on-target effect of the compounds.

Materials:

  • Pancreatic cancer cells

  • This compound and Ravoxertinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat pancreatic cancer cells with the inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies. Use β-actin as a loading control.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis, a form of programmed cell death, in response to inhibitor treatment.

Materials:

  • Pancreatic cancer cells

  • This compound and Ravoxertinib

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well white-walled plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the inhibitors.

  • Assay Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound and ravoxertinib represent promising therapeutic agents for pancreatic cancer by targeting the constitutively active MAPK/ERK pathway. While a direct comparative analysis from a single study is not available, the information presented here provides a foundation for researchers to design and execute experiments to evaluate their relative efficacy in relevant pancreatic cancer models. The provided protocols offer a standardized approach to generate robust and comparable data, which will be crucial in determining the potential of these inhibitors for future clinical development. Researchers are encouraged to perform head-to-head comparisons in a panel of well-characterized pancreatic cancer cell lines to elucidate the nuances of their anti-cancer activity.

References

A Head-to-Head In Vitro Comparison of ERK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent ERK inhibitors. The data presented is compiled from publicly available literature to facilitate a comprehensive evaluation of their biochemical potency, cellular activity, and kinase selectivity.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical downstream nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in a multitude of human cancers, making ERK1/2 prime targets for therapeutic intervention. This guide offers a head-to-head comparison of several key ERK inhibitors, presenting quantitative data in structured tables and detailing the experimental protocols for their evaluation.

Biochemical Potency of ERK Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of several ERK inhibitors against their primary targets, ERK1 and ERK2. Lower IC50 values are indicative of higher potency.

InhibitorTargetBiochemical IC50 (nM)Reference(s)
Ulixertinib (BVD-523) ERK10.3[1]
ERK20.04[1]
Ravoxertinib (GDC-0994) ERK16.1[1][2]
ERK23.1[1][2]
SCH772984 ERK14[3]
ERK21[3]
AZD0364 (ATG-017) ERK20.66[4][5]
MK-8353 (SCH900353) Activated ERK123.0[6][7]
Activated ERK28.8[6][7]
Nonactivated ERK20.5[6][7]
LY3214996 (Temuterkib) ERK15[8]
ERK25[8]

Cellular Activity of ERK Inhibitors

To assess the efficacy of these inhibitors in a biological context, their activity is evaluated in various cancer cell lines. The following table presents the cellular IC50 values for the inhibition of cell viability or downstream signaling in commonly used cancer cell lines.

InhibitorCell Line (Mutation)Assay TypeCellular IC50 (nM)Reference(s)
Ulixertinib (BVD-523) BT40 (BRAF V600E)Metabolic Activity62.7[9]
Ravoxertinib (GDC-0994) A375 (BRAF V600E)p-ERK Inhibition86[10]
SCH772984 A375 (BRAF V600E)p-ERK Inhibition4[3]
A375-SM (BRAF V600E)Antiproliferative39[11]
HCT116 (KRAS G13D)AntiproliferativeVaries by study[12]
AZD0364 (ATG-017) A375 (BRAF V600E)p-RSK Inhibition6[13]
HCT-116 (KRAS G13D)AntiproliferativeNot specified[5]
MK-8353 (SCH900353) A2058 (BRAF V600E)p-ERK/p-RSK Inhibition~30[6]
LY3214996 (Temuterkib) A375 (BRAF V600E)p-RSK Inhibition54 - 183[14]
HCT116 (KRAS G13D)p-RSK Inhibition200 - 223[14]

Kinase Selectivity

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities. The following table summarizes the kinase selectivity of the discussed ERK inhibitors.

InhibitorKinase Panel SizeOff-Target ProfileReference(s)
Ulixertinib (BVD-523) Not specifiedReported to have a superior selectivity profile, with ERK8 being a known off-target.[15]
Ravoxertinib (GDC-0994) Not specifiedDescribed as highly selective, with known activity against the downstream kinase p90RSK.[2][15]
SCH772984 3006 kinases showed >50% inhibition at 1 µM.[16]
AZD0364 (ATG-017) 32910 kinases showed >50% inhibition at 1 µM.[13]
MK-8353 (SCH900353) 2273 kinases (CLK2, FLT4, and Aurora B) were inhibited by >50% at 1.0 µM.[6][7]
LY3214996 (Temuterkib) 512>40-fold selectivity against 512 kinases and >1,000-fold selectivity against 486 kinases.[14]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor ERK Inhibitors (Ulixertinib, Ravoxertinib, SCH772984, etc.) Inhibitor->ERK

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention for ERK inhibitors.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A375, HCT116) start->cell_culture inhibitor_treatment ERK Inhibitor Treatment (Dose-response) cell_culture->inhibitor_treatment biochemical_assay Biochemical Assays inhibitor_treatment->biochemical_assay cellular_assay Cell-Based Assays inhibitor_treatment->cellular_assay kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochemical_assay->kinase_assay selectivity_profiling Kinase Selectivity Profiling biochemical_assay->selectivity_profiling western_blot Western Blot (p-ERK, Total ERK) cellular_assay->western_blot viability_assay Cell Viability Assay (e.g., MTT) cellular_assay->viability_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis selectivity_profiling->data_analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for the in vitro evaluation of ERK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified ERK1 or ERK2.

Materials:

  • Purified, active ERK1 or ERK2 enzyme

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • Test inhibitor

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Serially dilute the test inhibitor in DMSO and then in the kinase assay buffer. Prepare a master mix containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.

  • Inhibitor Incubation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the master mix to each well.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[17]

  • Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[18] Incubate for 40 minutes at room temperature.[18]

  • ATP Generation and Luminescence Reading: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[18] Incubate for 30-60 minutes at room temperature and read the luminescence using a plate reader.[18]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of ERK inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A375, HCT116)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This technique is used to measure the levels of phosphorylated (active) ERK relative to total ERK in inhibitor-treated cells.

Materials:

  • Cancer cell line of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with various concentrations of the ERK inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.[20]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[23]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.[20]

References

Rineterkib Combination Therapy: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of rineterkib, a potent and orally available inhibitor of the RAS/RAF/MEK/ERK signaling pathway, both as a monotherapy and in combination with other targeted agents. This compound's dual inhibition of ERK1/2 and RAF kinases makes it a promising candidate for treating various cancers driven by mutations in this pathway.[1] This document summarizes key preclinical and clinical findings to support further research and development.

Monotherapy Performance: Preclinical Evidence in NSCLC

This compound has demonstrated significant preclinical efficacy as a single agent in a non-small cell lung cancer (NSCLC) xenograft model.

Table 1: this compound Monotherapy in Calu-6 Human NSCLC Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition
Vehicle Control-OralDailyNot Applicable
This compound50 mg/kgOralDaily or Every Other DayData Not Available
This compound75 mg/kgOralDaily or Every Other DaySignificant Reduction

Quantitative data on the percentage of tumor growth inhibition is not yet publicly available.

Experimental Protocol: this compound in Calu-6 Xenograft Model
  • Cell Line: Calu-6 human NSCLC cells.

  • Animal Model: Subcutaneous tumor xenograft model in mice.

  • Drug Administration: this compound was administered orally at doses of 50 mg/kg and 75 mg/kg.

  • Dosing Regimen: Dosing was performed either daily or every other day for a total of 27 days.

  • Endpoint: The primary endpoint was the reduction in tumor volume compared to the vehicle-treated control group.

Combination Therapy: Expanding the Therapeutic Potential

This compound is being investigated in combination with other targeted therapies to overcome potential resistance mechanisms and enhance anti-tumor activity.

This compound and Naporafenib in KRAS- or BRAF-Mutant NSCLC

A phase Ib clinical trial has evaluated the combination of this compound with naporafenib, a pan-RAF inhibitor, in patients with advanced and metastatic KRAS- or BRAF-mutant NSCLC.

Table 2: Clinical Efficacy of this compound and Naporafenib Combination Therapy

IndicationCombinationRecommended Dose for ExpansionClinical Response
KRAS- or BRAF-mutant NSCLCThis compound + NaporafenibNaporafenib 400 mg BID + this compound 200 mg QDPartial response observed in 3 patients

Preclinical in vivo data for this combination is not yet publicly available.

This compound and Ruxolitinib in Myelofibrosis

This compound is also being explored in combination with ruxolitinib, a JAK1/JAK2 inhibitor, for the treatment of myelofibrosis. However, in vivo data from preclinical or clinical studies for this combination is not yet available in the public domain.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting key components of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound's dual targeting of both RAF and ERK provides a more comprehensive blockade of this oncogenic signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Drug Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Differentiation Rineterkib_RAF This compound Rineterkib_RAF->RAF Rineterkib_ERK This compound Rineterkib_ERK->ERK Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., Calu-6) Implantation Subcutaneous Injection of Cells Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Safety Operating Guide

Essential Guidance for the Disposal of Rineterkib, a Cytotoxic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all materials contaminated with Rineterkib as hazardous cytotoxic waste. Adherence to institutional and regulatory guidelines is mandatory for the safety of laboratory personnel and environmental protection.

As a potent ERK1/ERK2 inhibitor used in cancer research, this compound requires stringent disposal procedures consistent with those for cytotoxic agents. While specific disposal instructions for this compound are not publicly available, this document outlines essential, safety-first procedures based on established guidelines for handling and disposing of hazardous antineoplastic drugs. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with this compound are to be considered contaminated and must be managed as hazardous waste. This includes, but is not limited to:

  • Unused or expired drug product.

  • Contaminated Personal Protective Equipment (PPE).

  • Laboratory consumables (e.g., vials, pipette tips, culture plates).

  • Cleaning materials from decontamination procedures.

The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A primary directive of RCRA is the prohibition of disposing of such waste via sewer systems (i.e., flushing down a sink or toilet).[1]

Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following workflow outlines the general procedure for managing waste contaminated with cytotoxic agents like this compound.

G cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal A Identify Contaminated Item (e.g., PPE, Glassware, Sharps) B Sharps Waste (Needles, Scalpels) A->B Is it sharp? C Solid Waste (Gloves, Gowns, Vials) A->C Is it solid? D Liquid Waste (Stock solutions, Media) A->D Is it liquid? E Puncture-resistant 'CHEMOTHERAPY WASTE' Sharps Container (Yellow) B->E F Labeled Hazardous Waste Container (Yellow or Black Bin) C->F G Leak-proof, labeled 'HAZARDOUS WASTE' Container D->G H Securely Seal When 3/4 Full E->H F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Schedule Pickup by EHS I->J

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

Decontamination Procedures

Surfaces and equipment contaminated with this compound must be decontaminated to ensure a safe working environment. The following is a general two-step cleaning process.

Required Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA) or another suitable disinfectant

  • Hazardous waste container

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the contaminated surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the appropriate hazardous waste container.[1]

  • Rinsing and Disinfection: Use a new wipe moistened with sterile water to rinse away any detergent residue, using the same unidirectional technique. Follow this with a wipe of 70% IPA to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.[1]

Personal Protective Equipment (PPE) for Handling and Disposal

The use of appropriate PPE is mandatory to prevent exposure to cytotoxic agents.

PPE CategorySpecificationDisposal Requirement
Gloves Double pair of chemotherapy-rated gloves.Outer pair removed and disposed of immediately after handling. Inner pair removed after completing the task.
Gown Disposable, solid-front protective gown.Changed every 2-3 hours or immediately upon contamination.[2]
Eye Protection Safety glasses with side shields or goggles.Decontaminated after use.
Respiratory Use a fume hood or other containment device.Not applicable for disposal.

All disposable PPE used during the handling and disposal of this compound must be discarded as trace chemotherapy waste.[2]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the affected area.

  • Alert Personnel: Immediately notify others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear double gloves, a protective gown, and eye protection.

  • Containment: Use absorbent pads to gently cover and contain the spill.

  • Cleanup: Work from the outer edge of the spill inward, using appropriate cleaning and decontamination agents as per your institution's protocol.

  • Disposal: All cleanup materials must be disposed of as hazardous cytotoxic waste.[2]

  • Reporting: Report the spill to your institution's EHS department.

Experimental Protocols: A Note on Inactivation

There is no universally accepted method for the chemical deactivation of all cytotoxic agents.[3] Therefore, all this compound waste must be treated as chemically active and disposed of through high-temperature incineration by a licensed hazardous waste management facility.

This guidance provides a foundational framework for the safe handling and disposal of this compound. It is not a substitute for a substance-specific Safety Data Sheet or the protocols established by your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance.

References

Personal protective equipment for handling Rineterkib

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require clear, accessible, and reliable safety information to handle potent compounds like Rineterkib. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is an orally available ERK1/2 inhibitor used in cancer research, it should be handled with the same precautions as other potent antineoplastic agents.[1][2][3] The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on general guidelines for hazardous drugs.[4][5][6][7]

PPE Component Specification Purpose
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).Prevents skin contact with the compound.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Lab Coat Disposable, solid-front gown made of a low-permeability fabric.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of aerosol generation.Prevents inhalation of the compound.[8]
Face Shield To be worn in addition to goggles when there is a significant risk of splashing.Provides full-face protection.[7]

Operational Handling Plan

Safe handling of this compound involves a systematic approach from receiving the compound to its final disposal. The following workflow diagram and procedural steps outline this process.

cluster_receiving Receiving and Storage cluster_preparation Preparation and Use cluster_disposal Decontamination and Disposal receiving Receive Package unpacking Unpack in Designated Area (e.g., fume hood) receiving->unpacking storage Store at -20°C or -80°C unpacking->storage ppe Don Appropriate PPE weighing Weigh Compound (in ventilated enclosure) ppe->weighing dissolving Dissolve in Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Work Surfaces waste_segregation Segregate Waste decontaminate->waste_segregation disposal Dispose of Waste (as hazardous chemical waste) waste_segregation->disposal

Diagram: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Transport the unopened package to a designated laboratory area.

    • Store this compound in a sealed container, protected from moisture and light, at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Preparation of Solutions :

    • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.

    • Wear all recommended PPE, including double gloves, a lab coat, and eye protection.

    • To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO.[1]

  • Experimental Use :

    • When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the creation of aerosols.

    • Clearly label all solutions containing this compound.

    • After use, decontaminate all surfaces and equipment that came into contact with the compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[9]

Waste Segregation and Disposal Procedures:

Waste Type Disposal Container Disposal Method
Unused this compound Labeled hazardous chemical waste container.Dispose of through the institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes) Yellow chemotherapy waste container for incineration.[10]Incineration is the preferred method for trace chemotherapy waste.[9]
Contaminated PPE (e.g., gloves, gown) Yellow chemotherapy waste container for incineration.[10]Incineration.[9]
Liquid Waste (e.g., unused solutions) Labeled hazardous chemical waste container.Collection by a licensed hazardous waste contractor. Do not pour down the drain.[10]

Spill Management:

In the event of a spill, immediately alert others in the area and evacuate if necessary.[11]

  • Containment : Cordon off the spill area.

  • Cleanup :

    • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.

    • For liquid spills, absorb the material with absorbent pads.

    • For solid spills, gently cover with damp absorbent material to avoid raising dust.

    • Clean the spill area with soap and water.[11]

  • Disposal : All cleanup materials should be disposed of as hazardous waste.[11]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent ERK1/2 inhibitor, this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.